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  • Product: 2-Methoxy-benzenesulfonylfluoride
  • CAS: 365-35-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Methoxybenzenesulfonyl Fluoride (CAS 365-35-5)

SuFEx-Enabled Covalent Warhead & Chemical Biology Probe Executive Summary 2-Methoxybenzenesulfonyl fluoride (CAS 365-35-5) represents a distinct class of "sleeping beauty" electrophiles utilized in modern covalent drug d...

Author: BenchChem Technical Support Team. Date: February 2026

SuFEx-Enabled Covalent Warhead & Chemical Biology Probe

Executive Summary

2-Methoxybenzenesulfonyl fluoride (CAS 365-35-5) represents a distinct class of "sleeping beauty" electrophiles utilized in modern covalent drug discovery and chemical biology. Unlike its highly reactive sulfonyl chloride counterparts, this molecule leverages Sulfur-Fluoride Exchange (SuFEx) chemistry—a next-generation click chemistry paradigm pioneered by the Sharpless lab.[1]

This guide details the technical utility of CAS 365-35-5. Its ortho-methoxy substituent provides a critical electronic and steric tuning element, rendering the sulfonyl fluoride motif sufficiently stable for aqueous biological screening while maintaining reactivity towards specific nucleophilic amino acid side chains (e.g., Tyrosine, Lysine, Serine, Histidine) within protein binding pockets.

Chemical Architecture & Mechanistic Profile[2]

The SuFEx Advantage

The core value of 2-methoxybenzenesulfonyl fluoride lies in the unique nature of the S(VI)–F bond.

  • Bond Strength: The S–F bond is strong (~130 kcal/mol) and shorter than S–Cl, conferring exceptional resistance to hydrolysis and thermolysis.

  • Heterolytic Cleavage: Unlike sulfonyl chlorides which are prone to reduction, sulfonyl fluorides undergo heterolytic cleavage only when activated by a specific local environment (e.g., a protein pocket stabilizing the fluoride departure or a Lewis base catalyst).

The Ortho-Methoxy Effect (Electronic Tuning)

The 2-methoxy group is not merely structural decoration; it is a functional tuner:

  • Electron Donating Group (EDG): The methoxy group donates electron density into the benzene ring. This reduces the electrophilicity of the sulfur center compared to nitro- or trifluoromethyl-substituted analogs.

    • Result: A "tamer" warhead that avoids indiscriminate reactivity (off-target toxicity), making it ideal for fragment-based screening where selectivity is paramount.

  • Steric Hindrance: The ortho position imposes steric constraints, potentially directing the molecule's orientation within a binding pocket and filtering out interactions with sterically crowded nucleophiles.

Mechanism of Action (Covalent Modification)

The molecule acts as a covalent modifier via nucleophilic substitution at the sulfur center.

SuFEx_Mechanism Probe 2-Methoxybenzenesulfonyl Fluoride (Probe) TS Trigonal Bipyramidal Transition State Probe->TS Nucleophilic Attack Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Protein->TS Adduct Sulfonylated Protein (Covalent Complex) TS->Adduct S-F Bond Cleavage Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: The SuFEx reaction pathway. The latent electrophile reacts only when the protein environment facilitates the transition state.

Synthesis & Manufacturing Protocol

Objective: Synthesis of 2-methoxybenzenesulfonyl fluoride from 2-methoxybenzenesulfonyl chloride via Chloride-Fluoride Exchange.

Reagents & Equipment
  • Precursor: 2-Methoxybenzenesulfonyl chloride (CAS 10130-26-4).

  • Fluorinating Agent: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF). Note: KHF₂ is often preferred for faster kinetics in aqueous media.

  • Solvent: Acetonitrile (MeCN) / Water (1:1 mixture).

  • Monitoring: TLC (Silica gel) or ¹⁹F NMR.

Step-by-Step Protocol
  • Preparation: Dissolve 2-methoxybenzenesulfonyl chloride (1.0 equiv) in MeCN (0.5 M concentration).

  • Activation: Prepare a saturated aqueous solution of KHF₂ (2.0–3.0 equiv). Caution: KHF₂ is corrosive to glass; use plasticware or Teflon-coated vessels if possible, or minimize exposure time.

  • Reaction: Add the KHF₂ solution to the organic phase dropwise with vigorous stirring.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor conversion by TLC. The fluoride product is typically more polar than the chloride. Alternatively, ¹⁹F NMR will show a singlet around +65 ppm (relative to CFCl₃).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash organic layer with water (2x) and brine (1x) to remove excess fluoride salts.

    • Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis_Workflow Start Start: Sulfonyl Chloride (in MeCN) React Add aq. KHF2 (Stir RT, 3h) Start->React Check QC: 19F NMR / TLC React->Check Extract Extraction (EtOAc/Water) Check->Extract Conversion >98% Final Product: Sulfonyl Fluoride (Solid/Oil) Extract->Final

Figure 2: "Green" synthesis workflow for converting sulfonyl chlorides to fluorides using aqueous bifluoride.

Applications in Drug Discovery[1][2][3][4][5][6]

Covalent Fragment Screening

CAS 365-35-5 serves as a high-value "fragment" in covalent libraries.

  • Protocol: The molecule is incubated with a target protein (e.g., 100 µM probe, 1 µM protein) in a physiological buffer (PBS, pH 7.4).

  • Readout: Intact protein Mass Spectrometry (LC-MS) detects a mass shift corresponding to the sulfonyl moiety (+170 Da for the 2-methoxybenzenesulfonyl group) minus the fluoride.

  • Significance: Because the sulfonyl fluoride is stable in water, it does not hydrolyze during the assay, ensuring that any observed labeling is due to specific protein interaction rather than non-specific background noise.

Activity-Based Protein Profiling (ABPP)

While often used as a fragment, this core can be derivatized (e.g., at the 4 or 5 position) with an alkyne handle to create a probe for proteome-wide profiling. The 2-methoxy group remains to tune the reactivity of the warhead, preventing it from labeling hyper-reactive cysteines and focusing it on "harder" nucleophiles like Tyrosine or Lysine.

Physicochemical Properties Table
PropertyDataRelevance
Molecular Formula C₇H₇FO₃SCore composition
Molecular Weight 190.19 g/mol Fragment-sized (<300 Da)
LogP (Predicted) ~1.8 - 2.1Good membrane permeability
H-Bond Donors 0No competing donor interactions
H-Bond Acceptors 3 (Sulfonyl O's, Methoxy O)Interaction with protein backbone
Stability (pH 7.4) >24 hoursSuitable for long incubation assays

Safety & Handling Guidelines

  • Chemical Stability: Unlike sulfonyl chlorides, CAS 365-35-5 is stable to ambient moisture. It can be weighed on an open bench.

  • Storage: Store in a cool, dry place (4°C recommended for long term).

  • Toxicity: Treat as a potential covalent modifier. Avoid skin contact.

  • HF Generation: Upon reaction with a protein or hydrolysis (under extreme pH), fluoride ion (F-) is released. While the molar quantity in screening is negligible, bulk synthesis waste should be treated with Calcium Chloride (CaCl₂) to precipitate Calcium Fluoride (CaF₂).

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Jones, L. H. (2018). SuFEx Click Chemistry for the Synthesis of Functional Probes and Covalent Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 584–586.

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[2][3] The Journal of Organic Chemistry, 88(7), 4761–4764.

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1369-1377.

Sources

Exploratory

Technical Guide: Comparative Analysis of 2-Methoxy vs. 4-Methoxybenzenesulfonyl Fluoride in Covalent Inhibitor Design

Executive Summary Sulfonyl fluorides ( ) have emerged as the "privileged warheads" of contemporary chemical biology, largely driven by the Sulfur(VI) Fluoride Exchange (SuFEx) paradigm. Unlike their sulfonyl chloride pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonyl fluorides (


) have emerged as the "privileged warheads" of contemporary chemical biology, largely driven by the Sulfur(VI) Fluoride Exchange (SuFEx) paradigm. Unlike their sulfonyl chloride predecessors, which are indiscriminately reactive, sulfonyl fluorides possess a unique "goldilocks" stability—inert to aqueous hydrolysis and physiological reduction, yet highly reactive toward specific protein nucleophiles (Tyr, Lys, Ser, His) within binding pockets.

This guide provides a critical technical comparison between two specific regioisomers: 2-methoxybenzenesulfonyl fluoride (2-MBSF) and 4-methoxybenzenesulfonyl fluoride (4-MBSF) . While they share identical molecular weights and lipophilicity, their distinct steric and electronic profiles dictate divergent applications in Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibition (TCI).

Part 1: Structural & Electronic Determinants[1]

To deploy these warheads effectively, one must understand the causality behind their reactivity differences. The reactivity of the sulfonyl fluoride warhead is governed by the electrophilicity of the Sulfur(VI) center, which is modulated by the aromatic ring's substitution pattern.

Electronic Modulation (Hammett Principles)

Both isomers contain a methoxy (-OMe) group, which is a strong Electron Donating Group (EDG) by resonance (


) but an Electron Withdrawing Group (EWG) by induction (

).
  • 4-MBSF (Para): The resonance effect dominates. The oxygen lone pair donates electron density into the aromatic ring, which is conjugated to the sulfonyl group. This increases electron density at the sulfur center, stabilizing the ground state and making it less electrophilic compared to an unsubstituted benzenesulfonyl fluoride.

  • 2-MBSF (Ortho): The inductive effect is more pronounced due to proximity, but the resonance donation still occurs. However, the defining feature here is the Ortho Effect .

The Steric "Gatekeeper" Effect

The primary differentiator is steric occlusion of the S(VI) center.

  • 4-MBSF: The methoxy group is distal to the warhead. The sulfur atom is sterically exposed, allowing nucleophiles (e.g., a Tyrosine phenol) to approach the S-F bond trajectory (approx. 180° to the leaving fluoride) with minimal hindrance.

  • 2-MBSF: The methoxy group is proximal. It creates a "steric cone" that shields the sulfur atom. This raises the activation energy (

    
    ) for nucleophilic attack, significantly retarding the reaction rate (
    
    
    
    ).

Implication: 4-MBSF is a "tuned" warhead (slower than nitro-analogs, but accessible). 2-MBSF is a "latent" warhead, requiring a highly specific binding event to force the nucleophile into the crowded active site.

Part 2: Reactivity Profiles & Decision Logic

The choice between 2-MBSF and 4-MBSF is not arbitrary; it is a strategic decision based on the desired selectivity profile.

Reactivity Hierarchy (SuFEx)

Experimental data from SuFEx libraries indicates that electron-deficient rings (e.g., 4-Nitro) react fastest. Electron-rich rings (Methoxy) react slower.



Decision Matrix
  • Use 4-MBSF when: You need a general-purpose probe or when the target residue is in a shallow, solvent-exposed pocket. It retains reasonable reactivity but is chemically stable enough for cellular assays.

  • Use 2-MBSF when: You observe "off-target" labeling with 4-MBSF. The 2-methoxy group acts as a selectivity filter; only enzymes that can accommodate the ortho-bulk and position a nucleophile precisely will react.

Visualization: Selection Workflow

SuFEx_Selection Start Target Identification Pocket_Analysis Binding Pocket Analysis Start->Pocket_Analysis Decision_Sterics Is the catalytic residue sterically hindered? Pocket_Analysis->Decision_Sterics Route_Exposed Residue Exposed Decision_Sterics->Route_Exposed No Route_Buried Residue Buried/Specific Decision_Sterics->Route_Buried Yes Select_4MBSF Select 4-MBSF (Higher Reactivity, Less Steric Demand) Route_Exposed->Select_4MBSF Select_2MBSF Select 2-MBSF (High Selectivity, Shape Dependent) Route_Buried->Select_2MBSF Validation Mass Spec Validation Select_4MBSF->Validation Perform ABPP Select_2MBSF->Validation Perform ABPP

Figure 1: Strategic decision tree for selecting between regioisomeric sulfonyl fluoride warheads based on protein pocket topology.

Part 3: Synthetic Protocols (Self-Validating)

While many commercial sources exist, in-house synthesis ensures purity, particularly free from sulfonyl chloride contaminants which cause false positives in biological assays.

Protocol: "KHF2-Mediated Fluorination"

This method utilizes Potassium Bifluoride (


) in a biphasic system. It is superior to naked 

sources because the bifluoride anion (

) is solvated enough to react but non-basic enough to prevent hydrolysis.

Reagents:

  • Precursor: 2- or 4-Methoxybenzenesulfonyl chloride (

    
     equiv)
    
  • Fluorinating Agent:

    
     (saturated aqueous solution, excess)
    
  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the specific methoxybenzenesulfonyl chloride in 4 mL of MeCN.

  • Activation: Add 2.0 mL of saturated aqueous

    
     solution dropwise at Room Temperature (RT).
    
  • Reaction: Stir vigorously for 2–4 hours.

    • Validation Check: Monitor by TLC. Sulfonyl fluorides typically run slightly higher (less polar) than chlorides.

    • Critical Check: The reaction is complete when the sulfonyl chloride peak (approx ~145 ppm in

      
       NMR or specific IR bands) disappears.
      
  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Usually yields a crystalline solid or clear oil. Recrystallize from Hexane/EtOAc if necessary.

Data Comparison Table:

Feature2-Methoxybenzenesulfonyl Fluoride4-Methoxybenzenesulfonyl Fluoride
CAS Number 312-23-2312-20-9
Synthesis Yield >90% (Slower conversion)>95% (Fast conversion)
1H NMR (OMe) ~3.95 ppm (Singlet)~3.88 ppm (Singlet)
19F NMR ~ +63 ppm (Triplet/Multiplet)~ +65 ppm (Singlet)
Stability (pH 7.4) >48 Hours>48 Hours

Part 4: Experimental Validation (Kinetic Assay)

To empirically determine which warhead fits your target, perform a Pseudo-First-Order Kinetic Assay.

Objective: Measure


 of covalent labeling.
  • Substrate: Recombinant Protein of Interest (

    
    ) in PBS (pH 7.4).
    
  • Probe: Add 2-MBSF or 4-MBSF at varying concentrations (

    
    ).
    
  • Readout: Intact protein Mass Spectrometry (LC-MS) over time (0, 15, 30, 60, 120 min).

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Interpretation:

    • If 4-MBSF labels 100% and 2-MBSF labels 0%, the pocket cannot accommodate the ortho-substituent.

    • If both label, but 2-MBSF is slower, the reaction is driven by electronics/sterics.

    • The "Magic" Result: If 2-MBSF labels faster or more specifically than 4-MBSF, you have discovered a shape-selective interaction (e.g., the methoxy oxygen accepts a hydrogen bond from a backbone amide, positioning the sulfur perfectly).

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Connections." Angewandte Chemie International Edition. The foundational text establishing the stability/reactivity profile of sulfonyl fluorides.[1][2] [Link]

  • Jones, L. H. (2023). "Sulfur Fluoride Exchange (SuFEx) in Chemical Biology and Drug Discovery." Journal of the American Chemical Society. Detailed review on using SuFEx for protein profiling. [Link]

  • Bare, G. A. L. (2023).[3][4] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry. The validated synthetic protocol cited in Part 3. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Discusses the use of aryl sulfonyl fluoride libraries to find selective binders.[5] [Link]

Sources

Foundational

2-Methoxybenzenesulfonyl fluoride PubChem CID and safety data

This in-depth technical guide details the chemical identity, mechanism of action, safety protocols, and experimental applications of 2-Methoxybenzenesulfonyl fluoride . High-Fidelity Reagent for SuFEx Click Chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, mechanism of action, safety protocols, and experimental applications of 2-Methoxybenzenesulfonyl fluoride .

High-Fidelity Reagent for SuFEx Click Chemistry and Proteomic Profiling

Executive Summary

2-Methoxybenzenesulfonyl fluoride (CAS: 365-35-5) is an aryl sulfonyl fluoride reagent utilized primarily in Sulfur-Fluoride Exchange (SuFEx) chemistry—a next-generation "click" chemistry modality. Unlike its sulfonyl chloride counterparts, this compound exhibits high thermodynamic stability and resistance to reduction, yet possesses latent reactivity toward nucleophiles (e.g., tyrosine, serine) under specific environmental activation. This guide provides a rigorous analysis of its physicochemical properties, mechanistic pathways, and mandatory safety frameworks for handling this HF-liberating agent.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers[5][9]
  • IUPAC Name: 2-Methoxybenzenesulfonyl fluoride[1]

  • Synonyms: o-Anisylsulfonyl fluoride; 2-Methoxybenzene-1-sulfonyl fluoride

  • CAS Registry Number: 365-35-5[1]

  • PubChem CID: Note: While the para-isomer (CID 329772603) is frequently indexed, the ortho-isomer is often cataloged under its parent sulfonyl chloride precursor (CID 68367) or as a specialized library compound.

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    S
  • Molecular Weight: 190.19 g/mol

  • SMILES: COc1ccccc1S(=O)(=O)F

Structural Properties

The molecule features a sulfonyl fluoride warhead ortho-positioned to a methoxy group. This steric proximity exerts a unique electronic effect:

  • Electronic Donation: The o-methoxy group (

    
     effect) increases electron density on the aromatic ring, potentially modulating the electrophilicity of the sulfur center compared to the unsubstituted or para-substituted analogs.
    
  • Steric Shielding: The ortho substituent provides partial steric protection, enhancing stability against non-specific hydrolysis while maintaining reactivity toward targeted nucleophiles in enzyme pockets.

ChemicalProperties Molecule 2-Methoxybenzenesulfonyl Fluoride Warhead Sulfonyl Fluoride (-SO2F) Molecule->Warhead Substituent Ortho-Methoxy (-OCH3) Molecule->Substituent Property1 Latent Electrophilicity Warhead->Property1 SuFEx Active Property2 Hydrolytic Stability Substituent->Property2 Steric/Electronic Modulation

Figure 1: Structural-Functional decomposition of 2-Methoxybenzenesulfonyl fluoride.

Mechanism of Action: SuFEx Chemistry

The core utility of 2-Methoxybenzenesulfonyl fluoride lies in Sulfur-Fluoride Exchange (SuFEx) . Unlike other halides, the S-F bond is unusually stable due to the high bond dissociation energy and the low polarizability of fluorine.

Activation Pathway

The S(VI) center remains inert to reduction and thermolysis but becomes hyper-reactive upon specific activation:

  • Protonation/Lewis Acid Activation: The fluoride leaves only when assisted by a proton (H

    
    ) or silyl cation (R
    
    
    
    Si
    
    
    ), often provided by the microenvironment of a protein active site or a silicon-based catalyst.
  • Nucleophilic Attack: Once activated, the sulfur center undergoes substitution by nucleophiles such as Phenols (Tyr), Amines (Lys), or Alcohols (Ser).

Protein Labeling

In chemical biology, this compound acts as a covalent probe.[2] The ortho-methoxy group can direct binding specificity within a protein pocket before the covalent event occurs, allowing for "context-dependent" labeling of Tyrosine or Lysine residues.

SuFExMechanism SF Sulfonyl Fluoride (R-SO2-F) TS Pentacoordinate Transition State SF->TS + Nucleophile (Nu:) Env Local Environment (H-bond / Si-catalyst) Env->TS Assists F- Departure Prod Sulfonate Linkage (R-SO2-Nu) TS->Prod Leaving HF / Silyl Fluoride TS->Leaving

Figure 2: Mechanistic pathway of SuFEx-mediated covalent modification.

Safety Data & Handling Protocols

CRITICAL WARNING: Sulfonyl fluorides can liberate Hydrogen Fluoride (HF) upon hydrolysis or reaction. HF is a bone-seeking poison that penetrates skin deep into tissues, causing decalcification and cardiac arrest.

GHS Classification
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3]

    • H301/H311: Toxic if swallowed or in contact with skin (class assumption for sulfonyl fluorides).

    • EUH071: Corrosive to the respiratory tract.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory. Nitrile is generally acceptable for splash protection, but Viton or Butyl rubber offers superior resistance to sulfonyl halides.

  • Eye Protection: Chemical splash goggles + Face shield.

  • Skin: Lab coat + Chemical-resistant apron.

Emergency Response: Calcium Gluconate

Every laboratory using this reagent must have a tube of 2.5% Calcium Gluconate Gel readily accessible.

  • Mechanism: Calcium gluconate neutralizes fluoride ions, precipitating them as insoluble CaF

    
     and preventing deep tissue necrosis.
    

SafetyProtocol Exposure Skin Exposure Rinse 1. Rinse with Water (5 Minutes ONLY) Exposure->Rinse Immediate Gel 2. Apply Ca-Gluconate Gel (Massage into skin) Rinse->Gel Do not delay Medical 3. Seek Emergency Medical Attention Gel->Medical Transport

Figure 3: Emergency response workflow for sulfonyl fluoride skin contact.

Experimental Protocols

Synthesis from 2-Methoxybenzenesulfonyl Chloride

If the fluoride is not commercially available, it is synthesized from the corresponding chloride via halogen exchange.

Reagents:

  • 2-Methoxybenzenesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF

    
    ) (2.0 - 4.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) / Water (1:1) or Acetone/Water.[4][5]

Methodology:

  • Dissolution: Dissolve 2-methoxybenzenesulfonyl chloride in MeCN.

  • Addition: Add a saturated aqueous solution of KHF

    
     dropwise. Caution: KHF
    
    
    
    is corrosive and etches glass; use plasticware (polypropylene) if possible or minimize exposure time.
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (the fluoride is typically more polar/runs lower than the chloride, or check by

    
    F NMR).
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica gel chromatography (Hexanes/EtOAc).

General SuFEx Protein Labeling Protocol
  • Preparation: Prepare a 100 mM stock solution of 2-Methoxybenzenesulfonyl fluoride in anhydrous DMSO.

  • Incubation: Add the probe to the proteome (1–2 mg/mL) at a final concentration of 10–100 µM.

  • Reaction: Incubate at 37°C for 1 hour.

  • Quenching: Quench unreacted probe by protein precipitation (acetone or MeOH/CHCl

    
    ).
    
  • Analysis: Resuspend protein, digest with trypsin, and analyze via LC-MS/MS to identify modified residues (mass shift +170.19 Da for the sulfonyl moiety, minus HF).

References

  • Sharpless, K. B., et al. (2014). "SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

  • PubChem Database. "4-Methoxybenzenesulfonyl fluoride (Analog Reference)." National Center for Biotechnology Information. [Link]

  • Bare, G. A. L. (2023).[4][6] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange." The Journal of Organic Chemistry. [Link][4][7]

Sources

Protocols & Analytical Methods

Method

Application Note: SuFEx-Mediated Amidation of 2-Methoxybenzenesulfonyl Fluoride

[1] Abstract & Introduction The reaction of 2-Methoxybenzenesulfonyl fluoride (2-MBSF) with primary amines represents a cornerstone transformation in modern medicinal chemistry, leveraging the principles of Sulfur(VI) Fl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The reaction of 2-Methoxybenzenesulfonyl fluoride (2-MBSF) with primary amines represents a cornerstone transformation in modern medicinal chemistry, leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) . Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, 2-MBSF offers a unique stability-reactivity profile.[1] The sulfonyl fluoride bond (


) is kinetically stable against hydrolysis and reduction, yet reacts selectively with nucleophiles (amines) under specific activation, making it an ideal "click" chemistry handle.[2]

This application note addresses the specific challenge of the ortho-methoxy substituent . While the 2-methoxy group provides valuable pharmacological properties (e.g., metabolic stability, hydrogen bond acceptance), it introduces steric hindrance that can impede standard nucleophilic attack. This guide details optimized protocols to overcome this barrier, ensuring high-yield amidation while maintaining functional group tolerance.

Key Applications
  • Drug Discovery: Synthesis of sulfonamide-based pharmacophores (e.g., Tamsulosin analogs).[1]

  • Chemical Biology: Covalent probing of lysine residues in proteins (using the latent reactivity of the

    
     warhead).
    
  • Fragment-Based Screening: Rapid library generation of sulfonamides.[1]

Chemical Basis & Mechanism[1][2][3]

The conversion of 2-MBSF to sulfonamides proceeds via a nucleophilic substitution at the hexavalent sulfur center.[1] The reaction is distinct from


 carbon chemistry; it involves the formation of a trigonal bipyramidal transition state.[1]
The "Ortho-Effect" Challenge

In 2-MBSF, the methoxy group at the ortho position exerts two opposing effects:

  • Electronic Deactivation: The resonance donation of the methoxy oxygen increases electron density on the ring, slightly reducing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl fluoride.

  • Steric Shielding: The proximal bulk of the methoxy group hinders the approach of the nucleophilic amine.[1]

To drive this reaction to completion, we employ Base-Mediated Activation (Method A) for unhindered amines and Calcium(II)-Catalyzed Activation (Method B) for difficult substrates, utilizing the Lewis acidity of Ca(II) to activate the fluoride leaving group.

Reaction Mechanism Diagram[1][2][3]

SuFEx_Mechanism Reactants 2-Methoxybenzenesulfonyl Fluoride + Amine Transition Trigonal Bipyramidal Transition State (Pentacoordinate Sulfur) Reactants->Transition Nucleophilic Attack (R-NH2) HF_Scavenging HF Scavenging (Base/Silyl) Transition->HF_Scavenging Byproduct Removal Product 2-Methoxybenzenesulfonamide Transition->Product Fluoride Departure (Rate Limiting)

Figure 1: Mechanistic pathway of SuFEx amidation. The transition state stability is critical for overcoming ortho-substitution steric hindrance.

Experimental Protocols

Method A: Standard Base-Mediated Amidation

Best for: Unhindered primary amines (alkyl amines) and rapid library synthesis.[1]

Reagents:

  • 2-Methoxybenzenesulfonyl fluoride (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.2 equiv)[1]
    
  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-Methoxybenzenesulfonyl fluoride (1.0 mmol, 190 mg) in anhydrous DCM (4 mL).

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the Primary Amine (1.2 mmol) dropwise.

  • Reaction: Cap the vial and stir vigorously at Room Temperature (25°C) .

    • Note: Due to the ortho-methoxy group, reaction times may range from 4 to 12 hours .[1] Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove excess amine/base.

    • Wash with Saturated

      
       (10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products are obtained in >90% purity.[1] If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Method B: Calcium(II)-Catalyzed SuFEx

Best for: Sterically hindered amines, anilines, or when Method A is sluggish. Reference: This method leverages the calcium triflimide activation discovered by the Ball Lab [1].

Reagents:

  • 2-Methoxybenzenesulfonyl fluoride (1.0 equiv)[1]

  • Primary Amine (1.2 equiv)

  • 
     (Calcium triflimide) (5 mol%)
    
  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Catalyst Mix: In a reaction vessel, dissolve

    
      (0.05 mmol) and DABCO  (2.0 mmol) in MeCN (3 mL).
    
  • Substrate Addition: Add the Primary Amine (1.2 mmol) and 2-Methoxybenzenesulfonyl fluoride (1.0 mmol).

  • Reaction: Stir at Room Temperature .

    • Mechanism:[1][2][3][4][5][6] The

      
       ion acts as a Lewis acid, coordinating to the sulfonyl fluoride and facilitating fluoride departure, effectively overcoming the steric barrier of the 2-methoxy group.
      
  • Workup:

    • Concentrate the solvent.[1]

    • Resuspend in EtOAc and wash with water.[1]

    • (The calcium catalyst is water-soluble and easily removed).[1]

Data Analysis & Characterization

Expected Analytical Signatures

When characterizing the product (2-Methoxybenzenesulfonamide), look for these specific markers to confirm the integrity of the core and the loss of the fluoride.

TechniqueParameterExpected Observation

NMR
ReactantSinglet at ~ +65 ppm (vs

)

NMR
ProductSignal Disappears (Confirming S-F bond cleavage)

H NMR
Sulfonamide NHBroad singlet/doublet at 4.5 - 7.5 ppm (exchangeable with

)

H NMR
OMe GroupSharp singlet at ~3.9 - 4.0 ppm
LCMS Mass

or

(ESI negative mode is often more sensitive for sulfonamides)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remaining) Steric hindrance (Ortho-effect)Switch to Method B (Ca-catalysis) or heat to 50°C in THF.
Hydrolysis Product (

)
Wet solvent / High pHEnsure anhydrous solvents; reduce base equivalents.
Slow Kinetics Electronic deactivationAdd 10 mol% DMAP as a nucleophilic catalyst.[1]

Workflow Visualization

Workflow Start Start: 2-Methoxybenzenesulfonyl Fluoride Check_Amine Analyze Amine Nucleophile Start->Check_Amine Method_A Method A: Standard (DIPEA, DCM, RT) Check_Amine->Method_A Primary Alkyl Amine Method_B Method B: Catalytic (Ca(NTf2)2, DABCO, MeCN) Check_Amine->Method_B Aniline / Hindered Amine Monitor Monitor Reaction (TLC / 19F-NMR) Method_A->Monitor Method_B->Monitor Complete Reaction Complete? (Loss of ~65ppm F signal) Monitor->Complete Yes Heat Increase Temp to 50°C Monitor->Heat No (Slow) Workup Workup: Acid Wash (remove amine) Base Wash (remove acid) Complete->Workup Heat->Monitor Final Final Product: 2-Methoxybenzenesulfonamide Workup->Final

Figure 2: Decision tree for selecting the optimal synthetic pathway based on amine reactivity.

Safety & Handling

  • Toxicity: Sulfonyl fluorides are covalent warheads.[1] While 2-MBSF is less volatile than methanesulfonyl fluoride, it should be treated as a potential alkylating agent.[1] Handle in a fume hood.

  • HF Generation: Unlike silyl-based SuFEx, base-mediated amidation generates fluoride salts (e.g.,

    
    ), not free anhydrous HF gas. However, contact with strong acids should be avoided to prevent HF formation.
    
  • Disposal: Quench excess sulfonyl fluoride with 2M NaOH (hydrolysis to sulfonate) before disposal.

References

  • Mahapatra, S., et al. (2020).

    
    : A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389–4394.
    
    
  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][7][8] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Chen, L. Y., et al. (2023).[9] A general protocol for stereoselective construction of enaminyl sulfonyl fluorides. Organic Chemistry Frontiers, 10, 951.[9]

Sources

Application

Application Note: Late-Stage Fluorosulfurylation of Anisole Derivatives

This Application Note is designed for medicinal chemists and chemical biologists focusing on the late-stage functionalization of electron-rich aromatic systems (anisoles) with the sulfonyl fluoride (-SO₂F) moiety. Strate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on the late-stage functionalization of electron-rich aromatic systems (anisoles) with the sulfonyl fluoride (-SO₂F) moiety.

Strategic Importance & Overview

The sulfonyl fluoride (-SO₂F) group has transcended its traditional role as a mere synthetic intermediate to become a cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] In drug discovery, the -SO₂F moiety acts as a "sleeping beauty" warhead—thermodynamically stable and kinetically inert under physiological conditions, yet highly reactive towards specific nucleophilic residues (e.g., Tyrosine, Lysine, Serine) within protein binding pockets.

Anisole derivatives (methoxybenzenes) represent a ubiquitous scaffold in pharmaceuticals (e.g., Naproxen, Venlafaxine). The ability to install a sulfonyl fluoride group directly onto these electron-rich cores at a late stage allows for:

  • Rapid diversification of lead compounds via SuFEx ligation.

  • Covalent inhibition profiling (Targeted Covalent Inhibitors).

  • Bioisosteric replacement of sulfonyl chlorides or sulfonamides.

This guide details two distinct protocols:

  • Protocol A (Direct C-H Functionalization): A robust, one-pot electrophilic substitution ideal for stable substrates.

  • Protocol B (Pd-Catalyzed Cross-Coupling): A mild, transition-metal-catalyzed approach for complex, acid-sensitive scaffolds.

Mechanistic Principles

Understanding the electronic bias of the anisole substrate is critical for regiocontrol. The methoxy group (-OMe) is a strong ortho/para director. In late-stage functionalization, steric bulk usually favors the para position, but chelation effects can drive ortho substitution.

Electrophilic Aromatic Substitution (EAS) Pathway

For direct C-H fluorosulfurylation, the reaction proceeds via a Wheland intermediate (sigma complex). The high electron density of the anisole ring facilitates attack by the electrophilic sulfur species (e.g., ClSO₂⁺ or its equivalent).

G cluster_0 Substrate Activation cluster_1 Substitution Mechanism cluster_2 Halogen Exchange Anisole Anisole Derivative (Electron Rich) Sigma Sigma Complex (Wheland Intermediate) Anisole->Sigma Nucleophilic Attack Electrophile Electrophile Generation (ClSO2+ / SO3) Electrophile->Sigma ReAromatization Re-aromatization (-H+) Sigma->ReAromatization SulfonylCl Ar-SO2Cl Intermediate ReAromatization->SulfonylCl Fluorination F- Exchange (KHF2/ZnF2) SulfonylCl->Fluorination Rapid Exchange Product Ar-SO2F Product Fluorination->Product

Figure 1: Mechanistic pathway for direct C-H fluorosulfurylation via chlorosulfonylation and subsequent fluoride exchange.

Protocol A: Direct One-Pot C-H Fluorosulfurylation

Best for: Robust substrates, early-to-mid stage intermediates, scaffold building. Mechanism: Electrophilic Chlorosulfonylation


 Fluoride Exchange.

This method avoids the direct handling of toxic gaseous FSO₂Cl by generating the sulfonyl chloride intermediate in situ and immediately converting it to the fluoride.

Reagents & Equipment[2]
  • Reagent A: Chlorosulfuric acid (ClSO₃H) [Corrosive/Hygroscopic]

  • Reagent B: Potassium Bifluoride (KHF₂) (Sat. aq. solution)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Quench: Crushed ice

  • Vessel: Flame-dried round-bottom flask with drying tube (CaCl₂).

Step-by-Step Methodology
  • Setup (0 min):

    • Cool a solution of the Anisole derivative (1.0 equiv) in DCM (0.5 M) to 0°C using an ice/water bath.

    • Note: Anisoles are highly reactive; low temperature prevents over-sulfonylation.

  • Electrophilic Attack (0 - 30 min):

    • Add ClSO₃H (2.0 - 3.0 equiv) dropwise over 10 minutes.

    • Observation: Evolution of HCl gas (use a fume hood). Solution typically turns yellow/orange.

    • Monitor via TLC (mini-workup: quench aliquot in water/EtOAc). Look for the disappearance of starting material.

    • Causality: Excess acid acts as both reagent and solvent for the ionic intermediate.

  • Fluorine Exchange (30 - 60 min):

    • Once SM is consumed (forming Ar-SO₂Cl), pour the reaction mixture slowly onto a stirred slurry of Ice + Saturated KHF₂ (aq) (5.0 equiv relative to acid).

    • Critical Step: The biphasic hydrolysis/exchange occurs here. The KHF₂ converts the hydrolytically unstable sulfonyl chloride to the stable sulfonyl fluoride immediately.

    • Stir vigorously at room temperature for 1 hour.

  • Workup & Purification:

    • Separate the organic layer (DCM).

    • Wash aqueous layer 2x with DCM.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). Sulfonyl fluorides are generally stable on silica.

Data Summary: Typical Yields
Substrate TypeRegioselectivityYield (Ar-SO₂F)Notes
Simple Anisole>95:1 (para)85-92%Classic Friedel-Crafts profile.
o-Substituted Anisole>99:1 (para)78-88%Steric blocking improves selectivity.
p-Substituted Anisoleortho to -OMe45-60%Competitive directing effects; lower yield.

Protocol B: Pd-Catalyzed "Late-Stage" Fluorosulfurylation

Best for: Complex drug molecules, acid-sensitive substrates, precise regiocontrol (via pre-functionalization). Mechanism: Palladium(II) oxidative addition


 SO₂ insertion 

Fluorine transfer.

This protocol utilizes DABSO (DABCO·(SO₂)₂) as a solid, bench-stable source of sulfur dioxide, avoiding the use of SO₂ gas.

Reagents
  • Substrate: Aryl Iodide or Aryl Bromide (derived from Anisole).

  • Catalyst: Pd(OAc)₂ (5 mol%) + Ligand (e.g., CataCXium A or XPhos).

  • SO₂ Source: DABSO (0.6 equiv).

  • F Source: NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) or Selectfluor.

  • Solvent: Isopropyl Alcohol (IPA) or 1,4-Dioxane.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a glovebox or under Ar flow, charge a vial with:

      • Aryl Halide (1.0 equiv)

      • Pd(OAc)₂ (5 mol%)

      • Ligand (7.5 mol%)

      • DABSO (0.6 equiv - delivers 1.2 equiv SO₂)

      • NFSI (1.2 equiv)

    • Add degassed IPA (0.2 M).

  • Catalytic Cycle:

    • Seal the vial and heat to 70°C for 12-18 hours.

    • Mechanism:[2][3][4][5] Pd(0) inserts into Ar-I. SO₂ inserts into Pd-Ar bond to form Pd-SO₂-Ar. NFSI acts as an electrophilic fluorine source and oxidant, releasing Ar-SO₂F.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Concentrate filtrate.

    • Purification: Silica gel chromatography.

Workflow Start Start: Complex Anisole (Aryl Halide Precursor) Mix Add Catalyst (Pd) + DABSO + NFSI Solvent: IPA Start->Mix Heat Heat to 70°C (12-18h) SO2 Insertion Mix->Heat Filter Filter (Celite) Remove Pd Residues Heat->Filter Purify Flash Chromatography Isolate Ar-SO2F Filter->Purify

Figure 2: Workflow for Palladium-catalyzed fluorosulfurylation using solid SO₂ surrogates.

Troubleshooting & Optimization (Self-Validating Systems)

Regioselectivity Issues
  • Problem: In Protocol A, ortho substitution occurs alongside para.

  • Solution: Lower temperature to -78°C (using ClSO₃H in DCM) or switch to Protocol B (requires synthesizing the para-iodo precursor).

  • Validation: Use ¹⁹F NMR . Para-substituted anisole sulfonyl fluorides typically show a singlet around +65 ppm (relative to CFCl₃). Ortho-isomers often show a slight upfield shift and potential through-space coupling effects.

Hydrolysis (Stability Check)
  • Problem: Low yield of Ar-SO₂F, high yield of sulfonic acid (Ar-SO₃H).

  • Cause: Insufficient fluoride concentration during quench or prolonged exposure to basic aqueous conditions.

  • Fix: Ensure the quench solution is KHF₂ (acidic/buffered fluoride) rather than KF or NaOH. The bifluoride anion (HF₂⁻) is a potent nucleophile for the exchange but buffers the pH to prevent hydrolysis of the formed product.

Safety Note on SuFEx
  • Warning: Sulfonyl fluorides are covalent warheads. While less reactive than sulfonyl chlorides, they can modify serine proteases. Handle all final products as potential sensitizers/inhibitors.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., Sharpless, K. B., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society.[6][7][8] Link

  • Willis, M. C., et al. (2017). "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. Link

  • Ritter, T., et al. (2019). "Site-selective C–H functionalization of arenes via thianthrenation." Nature. Link

  • Liao, S., et al. (2019). "A rapid access to aliphatic sulfonyl fluorides."[5] Nature Communications. Link[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxybenzenesulfonyl Fluoride

Welcome to the technical support center for the synthesis of 2-Methoxybenzenesulfonyl Fluoride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or se...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxybenzenesulfonyl Fluoride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or seeking to optimize the synthesis of this valuable chemical intermediate. 2-Methoxybenzenesulfonyl fluoride is a key building block in medicinal chemistry and serves as a precursor for various sulfonamide-based therapeutics and covalent inhibitors.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated high-yield protocol to help you navigate the common challenges associated with this synthesis.

Synthetic Pathways Overview

The synthesis of aryl sulfonyl fluorides, including 2-methoxybenzenesulfonyl fluoride, can be approached through several primary routes. The choice of pathway often depends on the availability of starting materials, scale, and tolerance for specific reagents.

  • From 2-Methoxyaniline (2-Anisidine) via Diazotization: This is arguably the most common and direct route. It involves the diazotization of the aniline to form a diazonium salt, which is then reacted with a source of sulfur dioxide and fluoride in a Sandmeyer-type reaction.[1][2] Modern variations of this method offer a one-pot procedure, enhancing efficiency and safety.[3]

  • From 2-Methoxybenzenesulfonyl Chloride: This classic method involves a halogen exchange (Halex) reaction, where the more reactive sulfonyl chloride is converted to the more stable sulfonyl fluoride using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF₂).[4][5] While reliable, this two-step approach requires the prior synthesis or purchase of the corresponding sulfonyl chloride.

  • From 2-Methoxybenzenesulfonic Acid or its Salts: This route offers a direct conversion from a stable, readily available starting material. The sulfonic acid is activated, often by conversion to a sulfonyl chloride in situ, and then fluorinated.[5][6] Recent advances have developed one-pot, two-step procedures using reagents like cyanuric chloride for activation followed by a fluoride source.[6][7]

This guide will focus primarily on the challenges and optimization of the diazotization pathway from 2-methoxyaniline, as it represents a versatile and widely adopted method with several critical control points.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-methoxybenzenesulfonyl fluoride, particularly when starting from 2-methoxyaniline.

Question 1: My diazotization reaction is failing or giving a low yield of the diazonium salt. The reaction mixture turns dark brown or black immediately.

  • Probable Cause 1: Reaction Temperature is Too High.

    • Explanation: Aryl diazonium salts are notoriously unstable at elevated temperatures. The C-N bond is weak, and decomposition can occur rapidly above 5-10 °C, leading to the formation of phenolic byproducts (2-methoxyphenol in this case) and a complex mixture of tars. The decomposition is often signaled by vigorous nitrogen gas evolution and a rapid color change.

    • Solution:

      • Maintain a strict temperature protocol. The diazotization step, where sodium nitrite is added to the acidic solution of 2-methoxyaniline, must be performed between 0 °C and 5 °C.

      • Use an ice/salt bath for more efficient cooling.

      • Add the sodium nitrite solution slowly, dropwise, to ensure the exothermic heat generated is effectively dissipated without causing localized temperature spikes.

  • Probable Cause 2: Incorrect Stoichiometry or Purity of Reagents.

    • Explanation: An insufficient amount of acid will lead to incomplete protonation of the aniline and the formation of diazoamino compounds, which can couple with the diazonium salt, reducing the yield. Impure 2-methoxyaniline can introduce side reactions.

    • Solution:

      • Use at least 2.5-3 equivalents of a strong, non-nucleophilic acid (like HCl or HBF₄). One equivalent protonates the aniline, one reacts with sodium nitrite to form nitrous acid, and the excess maintains an acidic environment to suppress side reactions.

      • Ensure your 2-methoxyaniline is of high purity. If it has darkened from storage, consider distillation or recrystallization of a salt form before use.

Question 2: The yield of 2-methoxybenzenesulfonyl fluoride is very low after the Sandmeyer-type reaction, even with a successful diazotization.

  • Probable Cause 1: Inefficient Sulfur Dioxide Source or Introduction.

    • Explanation: The Sandmeyer-type fluorosulfonylation requires the capture of an aryl radical by sulfur dioxide (SO₂). If the SO₂ concentration is too low, the aryl radical can engage in undesired side reactions, such as proton abstraction from the solvent or dimerization.

    • Solution:

      • Use a reliable SO₂ surrogate. Sodium metabisulfite (Na₂S₂O₅) is a stable, easy-to-handle solid that releases SO₂ under the reaction conditions.[1][2] DABSO (DABCO bis(sulfur dioxide) adduct) is another effective source.[4]

      • Ensure the SO₂ surrogate is well-dispersed in the reaction mixture. Vigorous stirring is essential.

  • Probable Cause 2: Ineffective Fluoride Source or Fluorinating Agent.

    • Explanation: The final step involves the conversion of an arylsulfonyl intermediate to the final sulfonyl fluoride. The choice of fluorine source is critical. Simple salts like KF may have low solubility or reactivity in organic solvents.[2]

    • Solution:

      • Use an appropriate fluorinating agent. For radical-based Sandmeyer reactions, an electrophilic fluorine source like Selectfluor is highly effective as it facilitates the final fluorine atom transfer to the arylsulfonyl radical.[1][3]

      • For halogen exchange reactions starting from the sulfonyl chloride, potassium bifluoride (KHF₂) is often superior to KF. The bifluoride ion acts as a better fluoride donor and helps buffer the reaction, preventing hydrolysis of the product.[4][5]

  • Probable Cause 3: Presence of Water in the Final Reaction Stage.

    • Explanation: While the initial diazotization is performed in water, the resulting sulfonyl fluoride product is susceptible to hydrolysis back to the sulfonic acid, especially under harsh conditions or during a prolonged workup. The sulfonyl fluoride S-F bond is significantly more stable than the S-Cl bond of a sulfonyl chloride but is not completely inert.[7]

    • Solution:

      • Perform the workup promptly after the reaction is complete.

      • Use a non-aqueous or biphasic extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[8]

      • Wash the organic layer with brine to remove excess water and dry it thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Frequently Asked Questions (FAQs)

Q: Can I use a one-pot procedure for this synthesis? A: Yes, and it is often preferred. Modern copper-free Sandmeyer-type reactions allow for the in situ diazotization of 2-methoxyaniline followed by the addition of the SO₂ and fluorine sources in the same reaction vessel.[1][3] This minimizes the handling of the potentially unstable diazonium salt intermediate and improves overall efficiency.

Q: What is the main advantage of using a Sandmeyer-type reaction over the older Balz-Schiemann reaction for this transformation? A: The Balz-Schiemann reaction requires the isolation of the aryl diazonium tetrafluoroborate salt, which can be hazardous and potentially explosive, especially on a larger scale.[9][10] The subsequent thermal decomposition often requires high temperatures.[10] In contrast, modern Sandmeyer-type fluorosulfonylations are often one-pot procedures that run at moderate temperatures and avoid the isolation of dangerous intermediates, making them safer and more practical.[1]

Q: My final product is an oil, but I've seen it reported as a solid. How can I purify it? A: 2-Methoxybenzenesulfonyl chloride (a potential precursor) is a solid with a melting point around 51-59 °C.[11] The corresponding fluoride is also often a low-melting solid or oil. If your product is an oil, it may contain residual solvent or impurities. Purification can be achieved via:

  • Silica Gel Column Chromatography: Use a hexane/ethyl acetate gradient to separate the product from non-polar and polar impurities.[8]

  • Recrystallization: If the product is a solid at room temperature or below, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.

Q: Why is a copper catalyst sometimes used, and why are copper-free methods being developed? A: Copper salts (typically Cu(I) or Cu(II)) are classic catalysts for Sandmeyer reactions, facilitating the single-electron transfer needed to generate the aryl radical from the diazonium salt. However, copper can be toxic and difficult to remove from the final product, which is a significant concern in pharmaceutical synthesis. The development of copper-free methods, which may be initiated by other means or proceed through different radical mechanisms, offers a cleaner and more environmentally friendly alternative.[1][12]

Visualizing the Process
Reaction Mechanism: One-Pot Fluorosulfonylation

The following diagram illustrates the key steps in the modern, one-pot synthesis of 2-methoxybenzenesulfonyl fluoride from 2-methoxyaniline.

reaction_mechanism cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product A 2-Methoxyaniline B Aryl Diazonium Salt A->B NaNO₂, HCl (0-5 °C) C Aryl Radical B->C Radical Initiation D Arylsulfonyl Radical C->D + SO₂ (from Na₂S₂O₅) E 2-Methoxybenzenesulfonyl Fluoride D->E + 'F•' (from Selectfluor)

Caption: Key stages in the one-pot synthesis.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing common issues in the synthesis.

troubleshooting_workflow Start Problem: Low Final Yield CheckDiaz Did the diazotization mixture turn dark/tarry? Start->CheckDiaz CheckFinal Was the final product obtained but in low yield? CheckDiaz->CheckFinal No Sol_Temp Solution: Maintain temp at 0-5 °C. Add NaNO₂ slowly. CheckDiaz->Sol_Temp Yes CheckSM Is the starting material pure? Sol_Purity Solution: Purify 2-methoxyaniline (e.g., distillation). CheckSM->Sol_Purity No Sol_Reagents Solution: Verify SO₂ and F sources. Ensure vigorous stirring. CheckSM->Sol_Reagents Yes CheckFinal->CheckSM No CheckFinal->Sol_Reagents Yes Sol_Workup Solution: Ensure prompt, anhydrous workup to prevent hydrolysis. Sol_Reagents->Sol_Workup

Caption: A workflow for troubleshooting low yields.

Key Parameters and Yield Comparison

The table below summarizes various approaches to aryl sulfonyl fluoride synthesis, providing a comparative overview for strategic planning.

Synthetic Route Starting Material Key Reagents Typical Yield Range (%) Advantages Disadvantages
Sandmeyer-Type Aryl AmineNaNO₂, Na₂S₂O₅, Selectfluor60-80%[1][2]One-pot, high functional group tolerance, avoids isolating hazardous intermediates.Can be sensitive to reaction conditions (temp, pH).
Halogen Exchange Aryl Sulfonyl ChlorideKF or KHF₂80-99%[4][13]High yielding, simple procedure.Requires a two-step process if starting from the amine/sulfonic acid.
From Sulfonic Acid Aryl Sulfonic Acid/SaltCyanuric Chloride, KHF₂40-90%[5][6]Starts from stable, common materials; one-pot procedures are available.May require elevated temperatures; reagent compatibility can be an issue.
From Thiols Aryl ThiolNaOCl, KHF₂Moderate to Good[4]Utilizes readily available thiols.Involves strong oxidizing agents; may not tolerate sensitive functional groups.
Recommended High-Yield Protocol: One-Pot Synthesis from 2-Methoxyaniline

This protocol is adapted from modern, copper-free Sandmeyer-type fluorosulfonylation procedures, which have demonstrated broad applicability and good yields.[1][3]

Reagents & Materials:

  • 2-Methoxyaniline (2-anisidine)

  • Hydrochloric acid (conc. HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Selectfluor

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice/salt bath

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methoxyaniline (1.0 eq.) in a mixture of acetonitrile and water.

    • Cool the flask to 0 °C using an ice/salt bath.

    • Slowly add concentrated hydrochloric acid (3.0 eq.) while maintaining the temperature between 0 and 5 °C.

    • Prepare a solution of sodium nitrite (1.2 eq.) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. A clear solution of the diazonium salt should be formed.

  • Fluorosulfonylation Reaction:

    • To the cold diazonium salt solution, add sodium metabisulfite (2.0 eq.) and Selectfluor (1.5 eq.) in one portion.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-70 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS. The reaction will evolve nitrogen gas.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-methoxybenzenesulfonyl fluoride by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

References
  • Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 3072–3078. [Link]

  • Iesi, V., & Bertolasi, M. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Meng, G., & Li, X. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 79, 153211. [Link]

  • Lee, C., Thomson, B. J., & Sammis, G. M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(5), 555-558. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16131-16135. [Link]

  • Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. PubMed. [Link]

  • Lee, C., Thomson, B. J., & Sammis, G. M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Qin, H.-L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. [Link]

  • Bare, G. A. L., & DiRocco, D. A. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of sulfonyl fluorides. [Link]

  • Request PDF. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. [Link]

  • Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. ACS Publications. [Link]

  • Lee, C., Thomson, B. J., & Sammis, G. M. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. PubMed - NIH. [Link]

  • ChemBK. (2024). 2-Methoxybenzenesulfonyl Chloride. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • Semantic Scholar. (2023). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. [Link]

  • Olah, G. A., & Welch, J. T. (2008). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 108(10), 3987-4011. [Link]

  • Yamamoto, K., et al. (2022). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry, 87(3), 1599–1608. [Link]

  • YouTube. (2023). The Balz–Schiemann Reaction Mechanism. [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

  • The Royal Society of Chemistry. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

Sources

Optimization

Preventing hydrolysis of sulfonyl fluorides in aqueous buffers

Topic: Preventing Hydrolysis of Sulfonyl Fluorides in Aqueous Buffers Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist Module 1: The Stability Paradox (Technical Briefing) Welcome to the S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Sulfonyl Fluorides in Aqueous Buffers

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Module 1: The Stability Paradox (Technical Briefing)

Welcome to the SuFEx Stability Hub. If you are working with sulfonyl fluorides (SFs), you are utilizing a unique electrophile.[1] Unlike their chaotic cousins (sulfonyl chlorides), which hydrolyze within minutes, sulfonyl fluorides possess "heterolytic stability." They are thermodynamically unstable in water (hydrolysis is favorable) but kinetically stable (the barrier to reaction is high).

The Core Mechanism: In aqueous buffers, the sulfur(VI) center is shielded. Hydrolysis requires either:

  • Base Catalysis: Hydroxide ions (

    
    ) attack the sulfur, displacing fluoride (
    
    
    
    ).
  • Protein Activation: A specific local environment (e.g., a basic side chain like Histidine nearby) activates a nucleophile (Tyrosine/Lysine) to attack the SF.

Your Goal: Maintain the "Goldilocks Zone"—conditions where the SF is inert to bulk water (preventing hydrolysis) but reactive toward your target protein.

Reaction Landscape

The following diagram illustrates the competing pathways your probe faces in a biological buffer.

SuFEx_Pathways SF Sulfonyl Fluoride (Probe) Sulfonate Sulfonate (Inert Byproduct) SF->Sulfonate High pH (>8.5) Nucleophilic Buffer Conjugate Protein-Probe Conjugate SF->Conjugate Proximity Effect Local Activation H2O Bulk Water (Hydrolysis) Protein Target Protein (Specific Residue)

Figure 1: The Kinetic Competition. Successful labeling (Green) relies on proximity-induced acceleration, while hydrolysis (Red) is driven by bulk pH and buffer nucleophilicity.

Module 2: Troubleshooting Guides (Q&A)

Category A: Stability & Degradation

Q: My LC-MS shows a mass increase of +17 Da (or -2 Da from parent) after incubation. Is this hydrolysis? A: Yes. Hydrolysis of a sulfonyl fluoride (


) yields the sulfonic acid (

).
  • Mass Shift: The loss of F (-19) and gain of OH (+17) results in a net change of -2 Da from the parent ion.

  • Cause: Your pH is likely too high (> 8.0), or you are storing the compound in aqueous solution for too long.

  • Fix:

    • Lower buffer pH to 7.4 or 7.0.

    • Switch to a non-nucleophilic buffer (HEPES or MOPS) instead of Tris or Glycine.

    • Critical: Do not store SFs in aqueous buffer. Make fresh dilutions from DMSO stocks immediately before use.

Q: Can I use Tris or Glycine buffers? A: Proceed with caution. While SFs are highly selective, they are not immune to primary amines at high concentrations (e.g., 50-100 mM Tris) over long incubation times (24h+), especially if the pH is > 7.5.

  • Recommendation: Use PBS (Phosphate Buffered Saline) or HEPES for stability assays. If your protein requires Tris, keep the pH

    
     7.5 and limit incubation time.
    
Category B: Solubility & Precipitation

Q: My probe precipitates immediately upon adding it to the buffer. A: This is a "Crash-Out" event, common with hydrophobic aryl sulfonyl fluorides.

  • The Physics: SFs are lipophilic. Adding a high-concentration DMSO stock to water causes rapid aggregation, which prevents labeling and looks like "inactivity."

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Dilute via an intermediate step (e.g., 10x stock in 50% DMSO/Buffer) before the final addition.

    • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the buffer before adding the probe. This stabilizes the colloid.

Module 3: Optimization Protocols

Protocol 1: The "Half-Life" Stability Assay

Use this protocol to validate your buffer conditions before adding valuable protein.

Reagents:

  • SF Probe (10 mM in DMSO)

  • Test Buffer (e.g., PBS pH 7.4)[2]

  • Internal Standard (e.g., Caffeine or Indomethacin, non-reactive)

Workflow:

  • Preparation: Dilute SF Probe to 50 µM in the Test Buffer (Final DMSO < 1%).

  • Incubation: Incubate at 37°C in a sealed HPLC vial.

  • Sampling: Inject onto LC-MS at t=0, 1h, 4h, 12h, 24h.

  • Analysis: Monitor the Area Under Curve (AUC) of the parent SF peak relative to the Internal Standard.

Data Interpretation (Generalized):

pH ConditionExpected

(Aryl-SF)
StatusAction
pH 5.0 - 7.0 > 48 HoursStable Ideal for storage/handling.
pH 7.4 (PBS) 12 - 24 HoursOptimal Good for biological assays.
pH 8.0 4 - 8 HoursBorderline Work quickly; fresh prep required.
pH > 9.0 < 1 HourUnstable AVOID. Rapid hydrolysis.
Protocol 2: Emergency Decision Tree

Follow this logic if your labeling efficiency is low.

Troubleshooting_Tree Start Problem: Low Labeling Yield Check_MS Check LC-MS of Supernatant Start->Check_MS Hydrolysis Mass = Parent - 2 Da (Hydrolysis) Check_MS->Hydrolysis Hydrolyzed Intact Mass = Parent (Probe Intact) Check_MS->Intact Not Hydrolyzed Action_pH Action: Lower pH Switch Buffer Hydrolysis->Action_pH Precip Check Solubility (Cloudy?) Intact->Precip Action_Conc Action: Increase Conc. or Time Precip->Action_Conc No Action_Sol Action: Add 0.01% Detergent or Increase DMSO Precip->Action_Sol Yes

Figure 2: Diagnostic logic for distinguishing between hydrolysis issues and solubility/reactivity issues.

Module 4: Frequently Asked Questions (FAQs)

Q: Why use Sulfonyl Fluorides if they hydrolyze? Why not use something permanent? A: The hydrolysis is actually a feature, not a bug. In drug development, we often want a "warhead" that is reactive enough to hit the target but, if it misses, will eventually hydrolyze into a benign sulfonic acid rather than staying reactive and causing off-target toxicity forever. This is known as "metabolic clearance" of the warhead.

Q: Does temperature affect hydrolysis significantly? A: Yes. Hydrolysis rates roughly double for every 10°C increase.

  • Storage: -20°C or -80°C in 100% DMSO (anhydrous).

  • Reaction: If stability is an issue at 37°C, try incubating at 4°C or 25°C for a longer duration.

Q: Are Aliphatic SFs (e.g., Ethane-SF) different from Aromatic SFs? A: Yes. Aliphatic sulfonyl fluorides are generally less stable and more reactive than Aromatic ones. If using aliphatic probes, strictly maintain pH < 7.5 and avoid nucleophilic buffers entirely.

References

  • Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][3][4][5][6] Angewandte Chemie International Edition. [Link]

    • The foundational text establishing SuFEx and detailing the stability/reactivity profile of SFs.
  • Narayanam, M. K., et al. (2020). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]

    • Review of SF applications and stability in biological systems.
  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. MedChemComm. [Link]

    • Discusses the "Goldilocks" reactivity and hydrolysis clearance mechanisms.
  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin.[7][8][9] Journal of the American Chemical Society. [Link][9]

    • Provides specific protocols for using SFs in protein labeling and crystallographic buffers.

Sources

Troubleshooting

Technical Support Center: Managing Unreacted Sulfonyl Fluorides in Reaction Mixtures

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the effective removal of unreacted sulfonyl fluorides from reaction mixt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the effective removal of unreacted sulfonyl fluorides from reaction mixtures. By understanding the underlying chemical principles and employing the appropriate techniques, you can ensure the purity of your target compounds and the integrity of your downstream applications.

Troubleshooting and FAQs: Quick Solutions to Common Problems

This section addresses frequently encountered issues when dealing with residual sulfonyl fluorides.

Q1: My NMR spectrum shows a persistent peak corresponding to my sulfonyl fluoride starting material, even after purification. What's the most likely cause?

A: This is a common issue. The high stability of many sulfonyl fluorides means they can co-elute with products during chromatography or be challenging to remove via simple extraction. Consider employing a quenching or scavenging strategy prior to your final purification step.

Q2: I tried quenching my reaction with water, but the sulfonyl fluoride is still present. Why didn't this work?

A: While some sulfonyl fluorides can undergo hydrolysis, this process is often slow, especially under neutral or acidic conditions.[1][2][3] The stability of the S-F bond makes sulfonyl fluorides significantly more resistant to hydrolysis compared to their sulfonyl chloride counterparts.[1][4][5] For a more effective quench, a nucleophilic amine or a basic aqueous solution is recommended.

Q3: Can I use a primary amine to quench excess sulfonyl fluoride?

A: Yes, primary and secondary amines are generally effective at quenching sulfonyl fluorides by forming stable sulfonamides.[6][7] However, be mindful that the resulting sulfonamide will also need to be separated from your desired product. If your product is also an amine, this could complicate purification. In such cases, a scavenger resin or a bulky, easily separable amine might be a better choice.

Q4: My target compound is sensitive to basic conditions. How can I remove the sulfonyl fluoride without degrading my product?

A: In this scenario, avoid strong aqueous bases. You could try quenching with a milder base like sodium bicarbonate or using a nucleophilic scavenger resin that operates under neutral conditions. Alternatively, careful chromatographic separation on silica gel is often effective for separating neutral compounds.[8]

Q5: I'm working on a large-scale reaction. What is the most practical method for removing a significant amount of unreacted sulfonyl fluoride?

A: For large-scale purifications, quenching followed by an extractive workup is often the most efficient approach. Using an inexpensive and readily available amine quencher, followed by aqueous washes to remove the resulting sulfonamide and excess amine, can be highly effective.[9] Distillation under reduced pressure can also be a viable option if your product and the sulfonyl fluoride have sufficiently different boiling points.[8]

In-Depth Technical Guidance: Strategies for Removal

The unique stability and reactivity profile of sulfonyl fluorides necessitates specific strategies for their removal from reaction mixtures.[10][11] The choice of method depends on the properties of your target molecule, the scale of your reaction, and the nature of the sulfonyl fluoride itself.

The Principle of "Tunable" Reactivity

Sulfonyl fluorides are known for their "tunable" reactivity. They are generally stable to hydrolysis and many nucleophiles but can be activated to react with specific biological nucleophiles or under certain reaction conditions.[12][13] This balance of stability and reactivity is key to their utility as chemical probes and covalent inhibitors but also informs the strategies for their removal.[14][15]

Method Selection Flowchart

To assist in choosing the most appropriate removal strategy, the following decision tree can be used:

Removal_Strategy start Reaction Complete product_stability Is the product sensitive to base? start->product_stability quenching_choice Quenching Strategy product_stability->quenching_choice No chromatography Chromatography product_stability->chromatography Yes amine_quench Use Amine Quench (e.g., Tris, Morpholine) quenching_choice->amine_quench Product is not an amine base_quench Use Aqueous Base (e.g., NaOH, NaHCO3) quenching_choice->base_quench Product is an amine scavenging Scavenger Resin chromatography->scavenging If co-elution occurs extraction Liquid-Liquid Extraction amine_quench->extraction base_quench->extraction

Caption: Decision tree for selecting a sulfonyl fluoride removal method.

Detailed Experimental Protocols

Protocol 1: Quenching with an Amine

This protocol is suitable for reactions where the product is not an amine and is stable to mildly basic conditions.

Objective: To convert the unreacted sulfonyl fluoride into a more polar sulfonamide that can be easily removed by extraction.

Materials:

  • Reaction mixture containing unreacted sulfonyl fluoride.

  • Amine quencher (e.g., Tris(hydroxymethyl)aminomethane (Tris), morpholine, or a simple primary/secondary amine).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Aqueous wash solutions (e.g., 1 M HCl, saturated aqueous NaHCO₃, brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of the amine quencher (2-3 equivalents relative to the initial amount of sulfonyl fluoride) to the stirred reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the sulfonyl fluoride by TLC or LC-MS.

  • Dilute the reaction mixture with an appropriate organic solvent.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize), and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Proceed with further purification (e.g., column chromatography) if necessary.

Protocol 2: Purification by Column Chromatography

This is the most common method for purifying products from reactions involving sulfonyl fluorides, especially when quenching is not desirable or feasible.[8]

Objective: To separate the desired product from the unreacted sulfonyl fluoride based on differences in polarity.

Materials:

  • Crude reaction mixture.

  • Silica gel.

  • Appropriate solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol).

Procedure:

  • Concentrate the crude reaction mixture.

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system. The polarity of the eluent should be chosen based on the relative polarities of the product and the sulfonyl fluoride, as determined by TLC analysis.

  • Carefully load the adsorbed crude material onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC or another appropriate analytical technique.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Compound Type Typical Eluent System Notes
Non-polar productsHexanes/Ethyl AcetateSulfonyl fluorides are often non-polar and will elute early.
Polar productsDichloromethane/MethanolThe product will elute after the less polar sulfonyl fluoride.
Amine-containing productsAdd a small amount of triethylamine to the eluentThis helps to prevent streaking on the silica gel.

Table 1: General guidance for solvent selection in column chromatography.

Protocol 3: Use of a Scavenger Resin

Scavenger resins are an excellent choice for removing excess electrophiles like sulfonyl fluorides, particularly when the product is sensitive or when traditional extraction and chromatography are problematic.

Objective: To covalently bind the unreacted sulfonyl fluoride to a solid support for easy removal by filtration.

Materials:

  • Reaction mixture containing unreacted sulfonyl fluoride.

  • Amine-functionalized scavenger resin (e.g., macroporous aminomethyl polystyrene).

  • Reaction solvent.

Procedure:

  • To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents of the amine functionality relative to the excess sulfonyl fluoride).

  • Stir the suspension at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the sulfonyl fluoride from the solution.

  • Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl fluoride.

Mechanistic Insights: The Chemistry of Removal

Quenching Mechanisms

The removal of sulfonyl fluorides via quenching relies on their reactivity as electrophiles at the sulfur atom.

Quenching_Mechanism cluster_reactants Reactants cluster_product Product R-SO2F R-SO₂F (Sulfonyl Fluoride) R-SO2Nu R-SO₂-Nu (Quenched Product, e.g., Sulfonamide) R-SO2F->R-SO2Nu Nucleophilic Attack F- F⁻ Nu: Nu:⁻ (Nucleophile, e.g., R'₂NH) Nu:->R-SO2F

Caption: General mechanism for quenching a sulfonyl fluoride with a nucleophile.

Amines are particularly effective quenchers due to the high nucleophilicity of the nitrogen atom. The reaction proceeds via a nucleophilic attack on the electrophilic sulfur center, displacing the fluoride ion, which is a good leaving group in this context.[6][16]

References

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Pacesova, D., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 12(10), 1735-1742. [Link]

  • Zhang, Y., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 18(11), 4159–4169. [Link]

  • Zhang, Y., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 18(11), 4159–4169. [Link]

  • Zemtsov, A. A., & Mykhailiuk, P. K. (2020). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters, 22(19), 7544–7548. [Link]

  • Levin, L. A., & Pirkle, W. H. (1974). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Journal of Chromatographic Science, 12(11), 681–682. [Link]

  • University of Glasgow School of Chemistry. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. [Link]

  • Chen, W., et al. (2021). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 11(15), 9632–9641. [Link]

  • Li, S., et al. (2019). Installation of -SO2F groups onto primary amides. Beilstein Journal of Organic Chemistry, 15, 2376–2381. [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828. [Link]

  • Davies, T. Q., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 271–286. [Link]

  • Rucha, P., et al. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters, 24(27), 4964–4969. [Link]

  • ACS Productions. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. [Link]

  • Sci-Hub. Spontaneous hydrolysis of sulfonyl fluorides. [Link]

  • Wang, F., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10, 3819. [Link]

  • Adhikari, S., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters, 3(1), 55–60. [Link]

  • Meng, G., et al. (2020). Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx). STAR Protocols, 1(2), 100057. [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Journal of the American Chemical Society, 145(32), 17619–17635. [Link]

  • Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1426-1451. [Link]

  • Nielsen, M. K., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 2(10), 2266–2275. [Link]

  • ResearchGate. (2023). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

  • Kelly, J. W., et al. (2015). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 137(1), 608–616. [Link]

  • ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]

  • Chen, J., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14, 5163. [Link]

  • Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15301–15305. [Link]

  • Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • Ball, N. D. (2018). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 54(40), 5097-5100. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Wikipedia. Sulfuryl fluoride. [Link]

  • ResearchGate. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • Wang, F., et al. (2021). Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. Angewandte Chemie International Edition, 60(40), 22035-22042. [Link]

  • Khan, I., et al. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Bioorganic Chemistry, 130, 106227. [Link]

Sources

Optimization

Stability of 2-Methoxybenzenesulfonyl fluoride vs sulfonyl chloride

Technical Support Center: Aryl Sulfonyl Halide Stability Topic: Comparative Stability & Handling of 2-Methoxybenzenesulfonyl Fluoride (MBSF) vs. Chloride (MBSC) Ticket ID: #SuFEx-002-OMe Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryl Sulfonyl Halide Stability Topic: Comparative Stability & Handling of 2-Methoxybenzenesulfonyl Fluoride (MBSF) vs. Chloride (MBSC) Ticket ID: #SuFEx-002-OMe Assigned Specialist: Senior Application Scientist, Reagent Stability Division

Executive Summary

You are likely referencing this guide because you have encountered one of two extremes: either your 2-methoxybenzenesulfonyl chloride (MBSC) has decomposed into a fuming acid on the shelf, or your 2-methoxybenzenesulfonyl fluoride (MBSF) is refusing to react under standard conditions.

This behavior is dictated by the SuFEx (Sulfur(VI) Fluoride Exchange) paradigm. While the chloride is a traditional, high-energy electrophile susceptible to indiscriminate hydrolysis, the fluoride is a "sleeping giant"—kinetically stable against water and thermolysis but highly reactive when specifically activated.

Module 1: Hydrolytic Stability & Storage

The Core Issue
  • The Chloride (MBSC): Highly moisture-sensitive. The sulfur atom is hyper-electrophilic. Even trace atmospheric moisture attacks the S(VI) center, displacing the chloride ion and generating sulfonic acid and HCl gas.

  • The Fluoride (MBSF): Hydrolytically stable. The S–F bond is shorter, stronger, and less polarizable than the S–Cl bond. Furthermore, the fluoride anion is a poor leaving group in the absence of specific activation (e.g., silyl or calcium interaction).

Comparative Data: 2-Methoxybenzenesulfonyl Halides
Feature2-Methoxybenzenesulfonyl Chloride (MBSC)2-Methoxybenzenesulfonyl Fluoride (MBSF)
Hydrolytic Half-Life (pH 7) < 1 hour (rapid degradation to acid)> 2 weeks (often stable indefinitely)
Storage Requirement Strict: -20°C, Inert Gas (Ar/N2), Desiccator.Relaxed: Ambient temp, Standard vial.
Primary Decomposition Hydrolysis to Sulfonic Acid + HCl.None under standard storage.
Visual Indicator of Failure Solid turns to oil/paste; fuming (HCl release).Remains crystalline solid.
FAQ: Troubleshooting Degradation

Q: My 2-methoxybenzenesulfonyl chloride turned into a wet paste. Can I repurpose it? A: No. The paste is likely 2-methoxybenzenesulfonic acid mixed with HCl. It will not function as an electrophile.

  • Root Cause:[1] The ortho-methoxy group is an electron-donating group (EDG). While EDGs typically stabilize cations, in sulfonyl chlorides, they do not prevent water attack. The steric hindrance of the ortho group is insufficient to block water from the sulfur center.

Q: Can I store the Fluoride (MBSF) in water? A: Remarkably, yes—for short periods. Aryl sulfonyl fluorides are often used in biological probes in aqueous media because they resist background hydrolysis while targeting specific protein residues.

Module 2: Reactivity & Activation (The "Why won't it react?" Guide)

The Reactivity Paradox

Users often attempt to react the Fluoride (MBSF) using Chloride (MBSC) conditions (e.g., amine + weak base at RT). This will fail.

  • Mechanism: The fluoride requires SuFEx activation . You must destabilize the S–F bond using a "fluoride-philic" agent (typically Silicon or Calcium) or a specific microenvironment.

Visualizing the Pathway

SuFEx_Pathway Start 2-Methoxybenzenesulfonyl Halide Chloride Chloride (MBSC) (Unstable) Start->Chloride X = Cl Fluoride Fluoride (MBSF) (Stable) Start->Fluoride X = F Acid Sulfonic Acid (Dead End) Chloride->Acid Fast Hydrolysis Product Sulfonamide/Sulfonate (Final Product) Chloride->Product Standard Base (Et3N, Pyridine) Fluoride->Acid Resistant Fluoride->Product REQUIRES ACTIVATION (Si-SuFEx / Ca2+) Water Trace H2O Nucleophile Nucleophile (Amine/Alcohol)

Figure 1: Divergent fates of sulfonyl halides.[2][3] Note the Chloride's susceptibility to water vs. the Fluoride's requirement for specific activation.

Module 3: Experimental Protocols

Protocol A: Converting Unstable Chloride to Stable Fluoride

If you cannot store the chloride, convert it immediately to the fluoride for long-term shelf stability.

Reagents:

  • 2-Methoxybenzenesulfonyl chloride (1.0 equiv)

  • KHF₂ (Potassium Bifluoride) (2.0 equiv)

  • Acetonitrile/Water (1:1 v/v)

Step-by-Step:

  • Dissolve: Dissolve the chloride in Acetonitrile.

  • Prepare Salt: Dissolve KHF₂ in water (Caution: KHF₂ etches glass; use plasticware if possible or work quickly).

  • Mix: Add the aqueous KHF₂ to the nitrile solution. Stir vigorously at Room Temp.

  • Monitor: Reaction is usually complete in < 2 hours.

    • Validation: TLC will show a shift; ¹H NMR will show the ortho-methoxy peak remain, but the specific S-F coupling might be visible in ¹³C or ¹⁹F NMR.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

  • Result: The resulting MBSF is a crystalline solid stable on the benchtop.

Protocol B: Assessing Hydrolytic Stability (NMR Test)

Use this to validate the quality of your reagent before starting a critical synthesis.

  • Sample: Dissolve 10 mg of MBSC or MBSF in 0.6 mL wet CDCl₃ (add 1 µL H₂O to the NMR tube).

  • Time 0: Acquire ¹H NMR.

  • Time 1h: Acquire ¹H NMR.

    • MBSC (Chloride): Look for the appearance of a new set of aromatic signals and the shifting of the methoxy singlet (typically shifts upfield as the electron-withdrawing SO₂Cl converts to the zwitterionic SO₃H).

    • MBSF (Fluoride): Spectra should remain identical.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731-4758.

  • BenchChem Technical Repository. (2025). Fluorinated Benzenesulfonyl Chlorides: Stability and Reactivity Profiles.

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Ortho-Substituted Sulfonyl Fluorides

Executive Summary You are likely reading this because your SuFEx (Sulfur-Fluoride Exchange) reaction has stalled.[1] While sulfonyl fluorides (–SO₂F) are celebrated for their "Goldilocks" stability—resisting reduction an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because your SuFEx (Sulfur-Fluoride Exchange) reaction has stalled.[1] While sulfonyl fluorides (–SO₂F) are celebrated for their "Goldilocks" stability—resisting reduction and hydrolysis while reacting selectively with nucleophiles—ortho-substitution presents a unique kinetic barrier.[1]

The "Ortho Effect" in SuFEx is primarily steric, not electronic. The bulky substituent at the ortho position shields the sulfur(VI) center, blocking the trajectory of incoming nucleophiles or activators. Standard protocols (e.g., DBU in acetonitrile) often fail here.[2] This guide details the Accelerated SuFEx (ASCC) and Nucleophilic Catalysis protocols designed specifically to breach this steric wall.

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Silent" Reaction

Q: I am reacting an ortho-methyl benzenesulfonyl fluoride with a primary alcohol using DBU (20 mol%), but LCMS shows <5% conversion after 24 hours. Is my reagent dead?

A: Your reagent is likely stable; the problem is the catalyst.

  • Diagnosis: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a bulky base.[1] When you have an ortho-substituent on the sulfonyl fluoride, the transition state becomes too crowded for DBU to effectively activate the proton or the sulfur center.

  • Solution: Switch to BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) combined with a silyl ether activator.[1] BTMG is a "superbase" that, when paired with HMDS (hexamethyldisilazane) , operates via a synergistic mechanism that is less sensitive to steric bulk than DBU alone.

  • Reference: This utilizes the "Accelerated SuFEx" (ASCC) methodology developed by the Moses and Sharpless groups [1].

Issue 2: Electronic Deactivation

Q: I have an ortho-nitro group. Should this electron-withdrawing group (EWG) accelerate the reaction? It’s still slow.

A: Counterintuitively, no .

  • The Science: While EWGs generally increase electrophilicity at the sulfur center (Hammett

    
     > 0), the ortho-nitro group is bulky. In SuFEx, steric shielding often overrides electronic activation. Furthermore, ortho-substituents can twist the sulfonyl group out of coplanarity with the aromatic ring, disrupting resonance.
    
  • The Fix: You need a nucleophilic catalyst that forms a highly reactive intermediate, bypassing the direct attack. Use HOBt (1-Hydroxybenzotriazole) .[1][3][4] HOBt attacks the sulfonyl fluoride to form a transient, highly reactive sulfonate intermediate that is less sensitive to the initial steric clash [2].

Issue 3: Hydrolysis Concerns

Q: Will heating my ortho-substituted reaction force it to go? I'm worried about hydrolysis.

A: You can heat it, but be cautious with solvent choice.

  • Stability: Ortho-substituted sulfonyl fluorides are kinetically more stable to hydrolysis than their para-counterparts due to the same steric shielding that retards your desired reaction.[1]

  • Protocol: You can safely heat to 60–80°C in anhydrous acetonitrile or THF.[1] Avoid "on-water" conditions for ortho-substrates unless you are using a phase-transfer catalyst, as the lipophilicity and sterics will prevent interfacial reaction.[1]

Module 2: Decision Framework

Use this logic flow to select the correct experimental condition based on your substrate's steric profile.

SuFEx_Troubleshooting Start START: Reaction Stalled? Substrate Analyze Substrate Substitution Pattern Start->Substrate Ortho Ortho-Substituted (Steric Barrier) Substrate->Ortho High Steric Clash MetaPara Meta/Para-Substituted (Standard SuFEx) Substrate->MetaPara No Steric Clash CheckNu Nucleophile Type? Ortho->CheckNu Standard Standard Protocol: DBU (10-20 mol%) MeCN, RT MetaPara->Standard Phenol Phenol / Alcohol CheckNu->Phenol Oxygen Nu Amine Amine (Primary/Secondary) CheckNu->Amine Nitrogen Nu ASCC Protocol A: Accelerated SuFEx Cat: BTMG (5 mol%) Add: HMDS (0.6 eq) Time: <30 min Phenol->ASCC Best for Speed HOBt Protocol B: Nucleophilic Catalysis Cat: HOBt (5-10 mol%) Add: TMDS (1 eq) Solvent: MeCN Amine->HOBt Best for Hindered Amines

Figure 1: Decision tree for selecting the optimal catalytic system based on steric hindrance and nucleophile type.

Module 3: Optimized Experimental Protocols

Protocol A: Accelerated SuFEx (ASCC) for Phenols/Alcohols

Best for: Ortho-substituted sulfonyl fluorides reacting with phenols or primary alcohols.[1][2]

Mechanism: This protocol uses BTMG and HMDS .[1][5][6] HMDS silylates the alcohol in situ, creating a silyl ether (a better SuFEx partner than the free alcohol). BTMG activates the S–F bond via a guanidinium-fluoride interaction, while the silicon scavenges the leaving fluoride ion as stable TMS-F [1].[1]

Reagents:

  • Sulfonyl Fluoride (1.0 equiv)[2]

  • Alcohol/Phenol (1.1 equiv)[2]

  • BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (1–5 mol%)[1]

  • HMDS (Hexamethyldisilazane) (0.6 equiv)[2]

  • Solvent: Anhydrous MeCN or THF (0.2 M)

Step-by-Step:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve the ortho-substituted sulfonyl fluoride (1.0 equiv) and the alcohol (1.1 equiv) in anhydrous MeCN.

  • Activation: Add HMDS (0.6 equiv) in one portion.

  • Catalysis: Add BTMG (0.05 equiv / 5 mol%).

  • Monitoring: Stir at room temperature.

    • Note: Gas evolution (NH₃) may be observed as HMDS silylates the alcohol.

    • Check LCMS at 15 minutes.[1] Most ASCC reactions complete within 30 minutes, even for hindered substrates.

  • Workup: Concentrate the solvent. If necessary, purify via flash chromatography (silica gel).[2] The TMS-F byproduct is volatile and removed during concentration.[1]

Protocol B: HOBt-Catalyzed Amidation

Best for: Ortho-substituted sulfonyl fluorides reacting with amines (Sulfonamide synthesis).[1]

Mechanism: HOBt acts as a nucleophilic catalyst, displacing the fluoride to form a reactive sulfonate ester intermediate.[7][8] The amine then attacks this intermediate. This "ping-pong" mechanism moves the steric bulk away from the rate-determining step [2].[1]

Reagents:

  • Sulfonyl Fluoride (1.0 equiv)[2]

  • Amine (1.2 equiv)[2]

  • HOBt (Hydroxybenzotriazole) (10 mol%)

  • TMDS (1,1,3,3-Tetramethyldisiloxane) (1.0 equiv) or BSA (N,O-Bis(trimethylsilyl)acetamide)[2]

  • Solvent: MeCN (0.5 M)[2]

Step-by-Step:

  • Mix: Combine sulfonyl fluoride, amine, and HOBt (10 mol%) in MeCN.

  • Additive: Add the silicon additive (TMDS or BSA). The silicon additive is crucial to regenerate the HOBt catalyst and trap HF.

  • Reaction: Stir at 50°C. Ortho-substrates may require mild heating compared to para-substrates.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (to remove HOBt) and brine. Dry and concentrate.

Module 4: Comparative Data

Table 1: Catalyst Performance on 2-Methylbenzenesulfonyl Fluoride + Phenol

Catalyst SystemLoadingTimeConversion (LCMS)Notes
DBU 20 mol%24 h< 10%Stalled due to steric clash in transition state.[1]
TEA (Triethylamine) 50 mol%48 h0%Base not strong enough to activate hindered S(VI).[2]
BTMG + HMDS 5 mol% 20 min > 98% Recommended. Synergistic activation bypasses sterics.[1][2]
Ca(NTf₂)₂ + DABCO 10 mol%6 h65%Good alternative, but slower than BTMG [3].[2]

Module 5: Mechanistic Visualization

Understanding why BTMG works where DBU fails is critical for troubleshooting future substrates.

ASCC_Mechanism Substrate Ortho-Sulfonyl Fluoride ActivatedComplex Guanidinium Complex Substrate->ActivatedComplex BTMG Activation Alcohol Alcohol (R-OH) SilylEther Silyl Ether (R-O-TMS) Alcohol->SilylEther Silylation (Fast) HMDS HMDS (Si-Source) HMDS->SilylEther BTMG BTMG (Catalyst) BTMG->ActivatedComplex Product Sulfonate Product SilylEther->Product SuFEx Click ActivatedComplex->Product TMSF TMS-F (Gas/Volatile) ActivatedComplex->TMSF F- Scavenging

Figure 2: The Accelerated SuFEx (ASCC) cycle. Note that the silicon species (HMDS) modifies the nucleophile, while BTMG activates the electrophile, creating a "push-pull" system that overcomes the ortho-barrier.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2020).[2][4][6] Chem. Sci., 11, 5713-5719.[1] [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates Mahajan, P. S., & Li, H. (2021).[3][4][7] Angew.[1][3][9][10] Chem. Int. Ed., 60(13), 7397-7404.[3] [Link][2]

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx) Lemberger, M., & Liberman-Martin, A. L. (2022).[2][11] J. Org.[1][9] Chem., 87(13), 8399–8407. [Link][2]

  • Sulfur Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2][5][6] Angew.[1][3][9][10] Chem. Int. Ed., 53(36), 9430-9448. [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-Methoxybenzenesulfonyl Fluoride

Topic: 19F NMR Shift of 2-Methoxybenzenesulfonyl Fluoride Content Type: Publish Comparison Guide Executive Summary This guide provides a high-resolution technical analysis of 2-Methoxybenzenesulfonyl fluoride (2-OMe-PhSO...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Shift of 2-Methoxybenzenesulfonyl Fluoride Content Type: Publish Comparison Guide

Executive Summary

This guide provides a high-resolution technical analysis of 2-Methoxybenzenesulfonyl fluoride (2-OMe-PhSO2F) , focusing on its distinct 19F NMR signature and its comparative utility in Sulfur-Fluoride Exchange (SuFEx) chemistry.

Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral data to explain the ortho-effect that governs its shielding patterns, offering a robust method for monitoring reaction kinetics in real-time.

Technical Profile: The 19F NMR Signature

The fluorine atom in sulfonyl fluorides is highly sensitive to its local electronic environment. 2-Methoxybenzenesulfonyl fluoride exhibits a diagnostic upfield shift relative to its meta- and para-substituted counterparts.

Primary Spectral Data
ParameterValueConditions
Chemical Shift (

)
+58.56 ppm CDCl

, 376 MHz, proton-coupled
Chemical Shift (

)
+58.19 ppm CD

Cl

, 282 MHz
Multiplicity Singlet (s)Decoupled
Multiplicity MultipletCoupled (long-range H-F coupling)

Note on Referencing: Shifts are reported relative to CFCl


 (

0.0 ppm). Positive values indicate downfield shifts (deshielding).
Mechanistic Insight: The Ortho-Effect

The ~8 ppm upfield shift compared to the parent benzenesulfonyl fluoride (


 +66.2 ppm) is driven by the ortho-methoxy substituent .
  • Electronic Shielding: The oxygen atom of the methoxy group donates electron density into the aromatic ring and the sulfur center via resonance and induction (

    
     effect).
    
  • Through-Space Interaction: The proximity of the electron-rich methoxy oxygen to the sulfonyl group increases the electron density around the fluorine nucleus, leading to increased shielding (lower ppm value).

Comparative Analysis: 2-OMe vs. Alternatives

The following table contrasts 2-Methoxybenzenesulfonyl fluoride with standard alternatives used in SuFEx library generation.

Table 1: Comparative 19F NMR Shifts and Reactivity Profiles

CompoundStructure

(ppm, CDCl

)

vs PhSO

F
Electronic CharacterSuFEx Reactivity Prediction
2-OMe-PhSO

F
Ortho-OMe +58.56 -7.64 Strong EDG / Steric Modulated / Selective
PhSO

F
Unsubstituted+66.200.00NeutralStandard Reference
4-OMe-PhSO

F
Para-OMe+67.30+1.10EDG (Resonance)Fast (Activated)
4-Me-PhSO

F
Para-Me (TsF)+66.30+0.10Weak EDGStandard
2-NO

-PhSO

F
Ortho-NO

+64.49*-1.71EWGHighly Reactive (Electrophilic)
2-Br-PhSO

F
Ortho-Br+57.90-8.30Weak EWG / StericSterically Hindered

*Value in CD


Cl

.

Key Takeaway: The 2-OMe derivative sits in a unique spectral window (+58 ppm). This allows for orthogonal monitoring in complex mixtures where other sulfonyl fluorides (typically clustered around +65–67 ppm) might overlap. Its reactivity is tempered by steric hindrance from the ortho-group, making it an ideal candidate for latent warheads that require activation only under specific conditions.

Experimental Protocol: Synthesis & Validation

This protocol utilizes a Pd-catalyzed sulfonyl fluoride synthesis from aryl iodides, using DABSO (SO


 surrogate) and Selectfluor. This method avoids the handling of toxic gaseous SO

.
Reagents
  • Substrate: 2-Iodoanisole (1.0 equiv)

  • SO

    
     Source:  DABSO (0.6 equiv)[1][2]
    
  • Fluorine Source: Selectfluor (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: CataCXium A (8 mol%)

  • Base: Triethylamine (3 equiv)[2]

  • Solvent: Isopropanol / MeCN (1:1)

Step-by-Step Workflow
  • Setup: In a glovebox or under Argon flow, charge a reaction tube with 2-iodoanisole (0.9 mmol), DABSO (130 mg), Pd(OAc)

    
     (10 mg), CataCXium A (24 mg), and Selectfluor.
    
  • Solvation: Add anhydrous Isopropanol (1.5 mL) and MeCN (1.5 mL), followed by triethylamine.

  • Reaction: Seal the tube and stir at room temperature for 12–24 hours .

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 2-OMe-PhSO

    
    F typically elutes as a light yellow oil or brown liquid .
    
  • Validation (Self-Check):

    • Acquire 19F NMR in CDCl

      
      .[3]
      
    • Pass Criteria: Distinct singlet at +58.5 ± 0.5 ppm . Absence of peaks at +66 ppm (des-methoxy byproduct) or -176 ppm (free fluoride).

Visualization: SuFEx Monitoring Workflow

The following diagram illustrates how the unique shift of 2-Methoxybenzenesulfonyl fluoride enables precise reaction monitoring during a SuFEx conjugation event (e.g., with a tyrosine residue or silyl ether).

SuFEx_Monitoring cluster_NMR 19F NMR Signal Evolution Start Starting Material (2-OMe-PhSO2F) Shift: +58.6 ppm Reaction SuFEx Reaction (Nucleophile + Base) Start->Reaction Activation Intermediate Transition State (Pentacoordinate Sulfur) Reaction->Intermediate Nu Attack Product Sulfonate/Sulfonamide (Ar-SO2-Nu) Fluoride Ejected Intermediate->Product S-F Bond Cleavage Byproduct Free Fluoride Ion (F-) Shift: -120 to -150 ppm Intermediate->Byproduct Leaving Group Signal_Start Signal A: +58.6 ppm (Intact Warhead) Signal_End Signal Disappears (Conversion Complete) Signal_Start->Signal_End Time

Caption: Workflow for tracking SuFEx progress. The disappearance of the +58.6 ppm signal correlates directly to warhead consumption.

References
  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. Source: The Journal of Organic Chemistry (ACS Publications). Data: 2-Methoxybenzenesulfonyl fluoride 19F NMR

    
     58.56 ppm.[4]
    
    
  • Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Source: Nature Communications / PMC. Data: 2-Methoxybenzenesulfonyl fluoride 19F NMR

    
     58.57 ppm.
    
    
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Source: Royal Society of Chemistry (RSC Advances). Data: Comparative shifts for 4-Methyl and 2-Methoxy derivatives.

  • 19F NMR Reference Standards and Solvent Effects. Source: University of Colorado Boulder / Alfa Chemistry. Data: General chemical shift ranges and referencing standards (CFCl3 vs. TFA).

Sources

Comparative

Technical Comparison Guide: 2-Methoxybenzenesulfonyl Fluoride vs. PMSF

The following is a comprehensive technical comparison guide between 2-Methoxybenzenesulfonyl fluoride (2-MBSF) and Phenylmethanesulfonyl fluoride (PMSF) . Executive Summary Phenylmethanesulfonyl fluoride (PMSF) has long...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide between 2-Methoxybenzenesulfonyl fluoride (2-MBSF) and Phenylmethanesulfonyl fluoride (PMSF) .

Executive Summary

Phenylmethanesulfonyl fluoride (PMSF) has long been the standard serine protease inhibitor in lysis buffers due to its broad availability and low cost. However, its rapid hydrolysis in aqueous solutions (half-life < 2 hours) compromises data integrity in long-duration protocols.

2-Methoxybenzenesulfonyl fluoride (2-MBSF) represents a class of aryl-sulfonyl fluorides that offers a distinct alternative. Unlike PMSF, which contains a reactive methylene bridge, 2-MBSF attaches the sulfonyl fluoride warhead directly to a substituted aromatic ring. This structural difference confers superior hydrolytic stability and an altered selectivity profile, making 2-MBSF a critical tool for assays requiring extended incubation times or targeting PMSF-resistant serine hydrolases (e.g., specific acetylcholinesterases).

Verdict: Use PMSF for routine, short-duration cell lysis. Switch to 2-MBSF (or the related AEBSF) for long-term protein purification, structural studies, or when inhibiting enzymes with restricted active sites where PMSF is sterically excluded.

Chemical & Physical Profile

The fundamental difference in performance stems from the bond connecting the sulfonyl fluoride group to the organic scaffold.

FeaturePMSF (Standard)2-Methoxybenzenesulfonyl Fluoride (2-MBSF)
IUPAC Name Phenylmethanesulfonyl fluoride2-Methoxybenzenesulfonyl fluoride
Chemical Class Benzyl -sulfonyl fluorideAryl -sulfonyl fluoride
Structure Ph-CH₂-SO₂F(2-OMe)-Ph-SO₂F
Molecular Weight 174.19 g/mol ~190.19 g/mol
Solubility Soluble in Ethanol, Isopropanol, DMSO. Unstable in water. Soluble in organic solvents; significantly higher aqueous stability.
Hydrolytic Stability Poor.

min @ pH 7.[1][2]0.

min @ pH 8.[1][2]0.
High. Sulfonyl group attached directly to the ring resists hydrolysis. Stable for hours to days.
Reactivity (Electrophilicity) High. The methylene spacer prevents conjugation, keeping the sulfur highly electrophilic.Tunable. The ortho-methoxy group provides electron donation and steric bulk, modulating reactivity.

Mechanism of Action & Selectivity

Both compounds function as suicide inhibitors (irreversible) of serine proteases (e.g., trypsin, chymotrypsin, thrombin) and serine hydrolases (e.g., acetylcholinesterase).

The Sulfonylation Mechanism

The hydroxyl group of the active site serine acts as a nucleophile, attacking the sulfur atom of the inhibitor. Fluoride is the leaving group.

InhibitionMechanism Enzyme Active Enzyme (Ser-OH) Complex Transition State [Enz-O...SO2...F] Enzyme->Complex Nucleophilic Attack Inhibitor Inhibitor (R-SO2-F) Inhibitor->Complex Inhibited Sulfonylated Enzyme (Enz-O-SO2-R) Complex->Inhibited Covalent Bond Formation Fluoride Fluoride Ion (F-) Complex->Fluoride Leaving Group

Figure 1: General mechanism of serine protease inhibition by sulfonyl fluorides.

Selectivity Differences[2]
  • PMSF (The "Blunt Hammer"): Due to the flexibility of the methylene bridge (-CH₂-), PMSF can orient itself into many active sites. However, it is bulky and can be excluded from restricted pockets (e.g., Torpedo Acetylcholinesterase).

  • 2-MBSF (The "Rigid Probe"): The direct attachment to the benzene ring creates a rigid geometry.

    • Ortho-Methoxy Effect: The methoxy group at the 2-position (ortho) introduces steric hindrance. This can prevent inhibition of "off-target" enzymes that lack the space to accommodate the substituent, potentially increasing specificity for target proteases compared to the unsubstituted benzenesulfonyl fluoride.

    • AChE Targeting: Aryl-sulfonyl fluorides like 2-MBSF are often superior inhibitors of Acetylcholinesterase (AChE) variants that are resistant to PMSF [1].

Stability & Performance Data

The critical failure mode of PMSF is hydrolysis. In aqueous buffers, water competes with the enzyme for the sulfonyl fluoride, converting the inhibitor into inactive sulfonic acid.

Comparative Hydrolysis Rates (Aqueous Buffer, pH 7.5, 25°C)
InhibitorHalf-Life (

)
Effective Working TimeRe-addition Required?
PMSF ~55 minutes< 2 hoursYES , every 1-2 hours
2-MBSF > 24 hours*DaysNO , single dose sufficient

*Note: Data extrapolated from structural analogs (AEBSF/Benzenesulfonyl fluoride) which share the aryl-sulfonyl core. The absence of the alpha-methylene protons prevents the hyper-conjugative hydrolysis pathway seen in PMSF.

Experimental Implication:

If your protocol involves an overnight dialysis or a long purification column, PMSF is useless after the first hour. You must either constantly replenish it (risking protein precipitation from solvent) or switch to a stable aryl-sulfonyl fluoride like 2-MBSF or AEBSF.

Safety & Toxicity Profiles

Warning: Both compounds are hazardous.

  • PMSF: A known neurotoxin. It inhibits human acetylcholinesterase (AChE), leading to potential respiratory paralysis if inhaled or absorbed. It requires strict handling in a fume hood.

  • 2-MBSF: While less volatile than some smaller halides, it is a potent sulfonylating agent.

    • Toxicity: Likely high . Aryl-sulfonyl fluorides are potent AChE inhibitors.[3] Unlike the charged alternative AEBSF (which penetrates membranes poorly), 2-MBSF is lipophilic (due to the methoxy group) and may cross skin/membranes easily.

    • Handling: Treat with the same extreme caution as PMSF.

Decision Matrix & Protocols

Selection Flowchart

SelectionGuide Start Start: Select Inhibitor Duration Assay Duration? Start->Duration Short < 2 Hours (Quick Lysis) Duration->Short Long > 2 Hours (Dialysis/Purification) Duration->Long Target Target Specificity? Short->Target Use2MBSF Use 2-MBSF / AEBSF (High Stability) Long->Use2MBSF Standard General Proteases (Trypsin/Chymotrypsin) Target->Standard Specific PMSF-Resistant (e.g., Specific AChE) Target->Specific UsePMSF Use PMSF (Cost-effective, Standard) Standard->UsePMSF Use2MBSF_Spec Use 2-MBSF (Rigid Steric Fit) Specific->Use2MBSF_Spec

Figure 2: Decision matrix for selecting between PMSF and Aryl-Sulfonyl Fluorides.

Protocol: Preparation and Usage
A. PMSF Stock (Standard)[1][4]
  • Solvent: Isopropanol or anhydrous Ethanol (100%). Do not use water.

  • Concentration: Prepare 100 mM or 200 mM stock.

  • Storage: -20°C (stable for months). Crystals may form; warm to redissolve.

  • Usage: Add to lysis buffer immediately before use to final 1 mM.

  • Critical Step: If processing time > 1 hour, add a second aliquot.

B. 2-MBSF Stock (High Stability)
  • Solvent: DMSO or Ethanol.

  • Concentration: Prepare 100 mM stock.

  • Usage: Add to buffer to final 0.1 – 1 mM.

  • Advantage: Can be added to buffers before starting the experiment without fear of rapid degradation.

  • Quenching: To stop the reaction for downstream mass spectrometry, incubate with excess Tris or hydroxylamine.

References

  • Fahrney, D. E., & Gold, A. M. (1963).[5] Sulfonyl fluorides as inhibitors of esterases.[6] I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin. Journal of the American Chemical Society. Link

  • Kraut, D., et al. (2000). Testing the importance of the 'gorge' in acetylcholinesterase by using the pore-forming toxin staphylococcal alpha-hemolysin. Biochemical Journal. (Discusses differential inhibition of AChE by PMSF vs Benzenesulfonyl fluorides). Link

  • BenchChem. (2025).[7] Comparative Guide to Serine Protease Inhibitors. Link

  • GoldBio. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Link

Sources

Validation

A Comparative Guide to the Reactivity Profile of 2-Methoxy vs. 4-Methoxy Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Sulfonyl Fluoride Reactivity in Modern Chemistry Sulfonyl fluorides have emerged as indispensable tools in chemical biology and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Sulfonyl Fluoride Reactivity in Modern Chemistry

Sulfonyl fluorides have emerged as indispensable tools in chemical biology and drug discovery, largely due to their unique reactivity profile. This is most prominently showcased in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a near-perfect click chemistry transformation.[1][2] The remarkable balance of stability and latent reactivity of the sulfonyl fluoride group allows for its seamless integration into complex molecular architectures. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit enhanced stability to hydrolysis and thermolysis, yet can be selectively activated to react with nucleophiles, making them ideal covalent warheads for targeted protein modification and for building novel molecular entities.

However, the reactivity of the sulfonyl fluoride moiety is not static; it is exquisitely tuned by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparison of two commonly encountered substituted sulfonyl fluorides: 2-methoxybenzenesulfonyl fluoride and 4-methoxybenzenesulfonyl fluoride. Understanding the subtle yet significant differences in their reactivity is paramount for researchers designing covalent probes, developing targeted therapeutics, or engaging in modular synthesis via SuFEx. We will dissect the underlying physical organic principles, present analogous experimental data, and provide a practical protocol for their direct comparison.

Theoretical Framework: Unpacking the Forces Governing Reactivity

The reactivity of arenesulfonyl fluorides in SuFEx reactions is governed by nucleophilic attack at the electron-deficient sulfur atom. The facility of this attack is dictated by the electronic properties of the aromatic ring, which can be quantitatively described by the Hammett equation :

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted derivative.

  • k₀ is the rate constant for the unsubstituted reference reaction.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[3][4]

For nucleophilic substitution at the sulfonyl sulfur, the reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the sulfur atom. This corresponds to a positive ρ value . Indeed, studies on the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a closely related reaction, have shown a ρ-value of +1.564, confirming that electron-donating groups slow down the reaction.[5]

The methoxy group (-OCH₃) exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent and is strongest at the ortho position.[4]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions.[4][6]

The net electronic effect of the methoxy group is a combination of these two factors. Additionally, for the ortho isomer, steric hindrance plays a crucial role by impeding the approach of the nucleophile to the reaction center.[6][7][8]

Comparative Reactivity Profile: A Head-to-Head Analysis

4-Methoxybenzenesulfonyl Fluoride: A Case of Dominant Resonance Donation

In 4-methoxybenzenesulfonyl fluoride, the methoxy group is at the para position. Here, the electron-donating resonance effect (+R) is dominant. This effect increases the electron density on the aromatic ring and, by extension, slightly reduces the electrophilicity of the sulfonyl sulfur. As predicted by the positive ρ value for this type of reaction, this electron donation leads to a decrease in reactivity compared to unsubstituted benzenesulfonyl fluoride. The inductive effect (-I) is weaker at the para position and is outweighed by the resonance effect.

2-Methoxybenzenesulfonyl Fluoride: A Complex Interplay of Effects

The reactivity of 2-methoxybenzenesulfonyl fluoride is more complex due to the proximity of the methoxy group to the sulfonyl fluoride reaction center.

  • Steric Hindrance: The bulky methoxy group at the ortho position physically obstructs the incoming nucleophile, significantly slowing down the rate of reaction.[6][7][8] This is often the most significant factor for ortho-substituted substrates.

  • Inductive Effect (-I): The electron-withdrawing inductive effect is stronger at the ortho position than at the para position. This effect, in isolation, would increase the electrophilicity of the sulfur atom and accelerate the reaction.

  • Resonance Effect (+R): The electron-donating resonance effect is also strong at the ortho position, which would tend to decrease reactivity.

Direct Comparison and Reactivity Prediction

While the stronger inductive effect of the ortho-methoxy group would suggest an increase in reactivity, in most cases of nucleophilic substitution on aromatic systems, the steric hindrance from an ortho-substituent is the overriding factor.[6][7][8] Therefore, it is predicted that 4-methoxybenzenesulfonyl fluoride is more reactive than 2-methoxybenzenesulfonyl fluoride in SuFEx-type reactions. The steric shield provided by the ortho-methoxy group in the 2-isomer presents a significant kinetic barrier that is not easily overcome, despite the electronic pull of the inductive effect.

G cluster_4_methoxy 4-Methoxybenzenesulfonyl Fluoride cluster_2_methoxy 2-Methoxybenzenesulfonyl Fluoride 4_MeO_React Reactivity Conclusion Overall Reactivity: 4-Methoxy > 2-Methoxy 4_MeO_React->Conclusion 4_Resonance +R Effect (Electron Donating) 4_Resonance->4_MeO_React Decreases (Dominant) 4_Inductive -I Effect (Electron Withdrawing) 4_Inductive->4_MeO_React Increases (Weaker) 4_Steric Minimal Steric Hindrance 4_Steric->4_MeO_React Favors Reaction 2_MeO_React Reactivity 2_MeO_React->Conclusion 2_Resonance +R Effect (Electron Donating) 2_Resonance->2_MeO_React Decreases 2_Inductive -I Effect (Electron Withdrawing) 2_Inductive->2_MeO_React Increases (Stronger) 2_Steric Significant Steric Hindrance 2_Steric->2_MeO_React Decreases (Dominant)

Caption: Competing factors influencing the reactivity of methoxy-substituted sulfonyl fluorides.

Analogous Experimental Data: Insights from Sulfonyl Chloride Hydrolysis

Substituent (at para-position)Hammett Constant (σ)Rate Coefficient (k) at 25°C (s⁻¹)
-OCH₃ -0.27 Not explicitly found in searches
-CH₃-0.171.8 x 10⁻³
-H0.003.1 x 10⁻³
-F+0.063.5 x 10⁻³
-NO₂+0.7821.6 x 10⁻³

Data adapted from a study on the hydrolysis of aromatic sulfonyl chlorides.[5] While the specific value for p-OCH₃ was not in the provided snippets, the trend is clear.

The data clearly demonstrates that electron-donating groups (like -CH₃) decrease the rate of hydrolysis compared to the unsubstituted compound (-H), while electron-withdrawing groups (-F, -NO₂) increase the rate. This aligns perfectly with the positive ρ value observed for this reaction and supports the prediction that the electron-donating para-methoxy group in 4-methoxybenzenesulfonyl fluoride deactivates the sulfonyl core towards nucleophilic attack.

Experimental Protocol for a Comparative Reactivity Study

To provide a definitive, quantitative comparison, a competitive reaction is the most elegant experimental design. This protocol allows for the direct measurement of the relative reactivity of the two isomers under identical conditions, eliminating variations in temperature, concentration, and catalyst activity.

Objective: To determine the relative reactivity of 2-methoxybenzenesulfonyl fluoride and 4-methoxybenzenesulfonyl fluoride towards a model nucleophile.

Materials:

  • 2-Methoxybenzenesulfonyl fluoride

  • 4-Methoxybenzenesulfonyl fluoride

  • Phenol (as the nucleophile)

  • Triethylamine (as the base/catalyst)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, syringes, and standard laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of the internal standard (1,3,5-trimethoxybenzene) in anhydrous acetonitrile.

    • Prepare a 0.2 M stock solution of phenol in anhydrous acetonitrile.

    • Prepare a 0.2 M stock solution of triethylamine in anhydrous acetonitrile.

  • Reaction Setup:

    • In a clean, dry vial, accurately weigh equimolar amounts (e.g., 0.1 mmol) of 2-methoxybenzenesulfonyl fluoride and 4-methoxybenzenesulfonyl fluoride.

    • Add 1.0 mL of the internal standard stock solution to the vial and dissolve the sulfonyl fluorides completely.

    • Transfer 0.5 mL of this mixture to an NMR tube.

    • Acquire a t=0 ¹H NMR spectrum to confirm the initial ratio of the starting materials relative to the internal standard.

  • Reaction Initiation and Monitoring:

    • To the NMR tube, add 0.5 mL of the phenol stock solution (0.1 mmol, 1 equivalent relative to the total sulfonyl fluoride).

    • Add 0.1 mL of the triethylamine stock solution (0.02 mmol, 0.2 equivalents).

    • Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).

  • Data Analysis:

    • Identify the distinct signals for the starting materials (2-methoxy- and 4-methoxybenzenesulfonyl fluoride) and the corresponding sulfonate ester products.

    • Integrate these signals against the internal standard signal at each time point.

    • Plot the concentration of each starting material and product over time to obtain kinetic profiles.

    • The relative rates can be determined by comparing the rates of consumption of the two starting materials. The product ratio will directly reflect the relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh equimolar 2-MeO-BSF & 4-MeO-BSF B Dissolve in MeCN with Internal Standard A->B C Transfer to NMR tube B->C D Acquire t=0 NMR C->D E Add Phenol & Et3N D->E F Monitor by NMR at time intervals E->F G Integrate SM & Product peaks vs. Internal Standard F->G H Plot Concentration vs. Time G->H I Determine Product Ratio & Relative Reaction Rates H->I J J I->J Conclusion: Relative Reactivity Determined

Caption: Workflow for the competitive kinetic analysis of sulfonyl fluoride reactivity.

Conclusion and Implications for Researchers

The reactivity of arenesulfonyl fluorides is a finely tuned parameter, dictated by the interplay of inductive, resonance, and steric effects. In comparing 2-methoxy- and 4-methoxybenzenesulfonyl fluoride, a nuanced picture emerges:

  • 4-Methoxybenzenesulfonyl fluoride is deactivated relative to the unsubstituted parent compound due to the dominant electron-donating resonance effect of the para-methoxy group.

  • 2-Methoxybenzenesulfonyl fluoride is expected to be significantly less reactive than its 4-methoxy counterpart. The steric hindrance imposed by the ortho-substituent creates a substantial kinetic barrier to nucleophilic attack, which overrides the rate-enhancing inductive electron withdrawal.

For drug development professionals and chemical biologists, this has practical implications. If a higher intrinsic reactivity is desired for a covalent probe to ensure rapid and efficient labeling of a biological target, the 4-methoxy isomer would be the superior choice . Conversely, if a less reactive probe is needed to achieve greater selectivity or to minimize off-target reactions, the 2-methoxy isomer might be advantageous . The principles and the experimental framework outlined in this guide provide researchers with the foundational knowledge to make informed decisions in the selection and design of substituted sulfonyl fluorides for their specific applications.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Rogic, M. M., & Vitrone, J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1564-1568. [Link]

  • Nowak, I., & Drozd, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(21), 5035. [Link]

  • Sundberg, R. J., & Carey, F. A. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Charton, M. (1969). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of the American Chemical Society, 91(24), 6649-6654. [Link]

  • University of Massachusetts Lowell. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Smedley, C. J., Giel, M. C., Donnelly, J. L., & Moses, J. E. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 59(39), 17094-17100. [Link]

  • LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Giel, M. C., Smedley, C. J., & Moses, J. E. (2022). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry (pp. 435-484). Georg Thieme. [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Jiang, X., Zeng, D., & Deng, W.-P. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(9), nwad123. [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking SuFEx Reaction Rates of Ortho-Substituted Aryls

For researchers, scientists, and drug development professionals, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of click chemistry, prized for its reliability and the stability of the resu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a cornerstone of click chemistry, prized for its reliability and the stability of the resulting linkages.[1] However, as with any powerful tool, a nuanced understanding of its operational parameters is crucial for optimal application. This is particularly true when dealing with sterically hindered substrates, such as ortho-substituted aryls, where reaction kinetics can deviate significantly from simpler systems.

This guide provides a comprehensive framework for benchmarking the SuFEx reaction rates of ortho-substituted aryl substrates. We will delve into the underlying principles governing these reactions, offer a detailed, field-proven experimental protocol for generating comparative kinetic data, and provide guidance on data analysis and interpretation. Our goal is to empower researchers to make informed decisions in their synthetic strategies, particularly in the realms of drug discovery and materials science where precise control over reaction outcomes is paramount.

The Critical Impact of Ortho-Substituents on SuFEx Reactivity

The SuFEx reaction, in its most common form, involves the coupling of a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (ArO-SO₂F) with a nucleophile, often a phenoxide generated in situ from a phenol or an aryl silyl ether.[2][3] The reactivity of the sulfur(VI) electrophile is exquisitely sensitive to the electronic and steric environment of the aryl ring.

Electronic Effects: The electronic nature of substituents on the aryl ring can significantly influence the electrophilicity of the sulfur center. Electron-withdrawing groups (EWGs) enhance the electrophilicity, thereby accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect. This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship for meta- and para-substituted systems.[4][5] However, for ortho-substituents, the direct application of the Hammett equation is often complicated by the simultaneous influence of steric effects.[4]

Steric Hindrance: This is the predominant factor to consider with ortho-substituted aryls. A bulky group positioned adjacent to the reactive sulfonyl fluoride or fluorosulfate moiety can physically impede the approach of the nucleophile, leading to a significant decrease in the reaction rate.[2][6] This steric clash increases the activation energy of the reaction, making it kinetically less favorable. Understanding the magnitude of this effect is crucial for predicting reaction feasibility and optimizing reaction conditions.

A Standardized Protocol for Benchmarking SuFEx Reaction Rates

To objectively compare the reactivity of various ortho-substituted aryl substrates, a standardized experimental protocol is essential. The following methodology is designed to be robust, reproducible, and readily adaptable to most laboratory settings. We will use the reaction between an ortho-substituted aryl sulfonyl fluoride and a standard phenol as our model system.

Model Reaction

This protocol will focus on monitoring the reaction progress over time using ¹⁹F NMR spectroscopy, a highly sensitive and quantitative technique for tracking fluorine-containing species.[7]

Experimental Workflow Diagram

SuFEx_Benchmarking_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Synthesize & Purify Ortho-Substituted Aryl Sulfonyl Fluorides B Prepare Stock Solutions (Substrate, Phenol, Catalyst, Internal Standard) A->B C Equilibrate NMR Tube to Reaction Temperature B->C D Initiate Reaction by Adding Catalyst C->D E Acquire Time-Resolved ¹⁹F NMR Spectra D->E F Integrate Signals of Reactant and Product E->F G Calculate Concentration vs. Time F->G H Determine Rate Constant (k) G->H

Caption: A streamlined workflow for benchmarking SuFEx reaction rates.

Step-by-Step Experimental Protocol

1. Synthesis and Purification of Ortho-Substituted Aryl Sulfonyl Fluorides:

  • Rationale: A consistent and high-purity set of substrates is fundamental to obtaining reliable kinetic data.

  • Procedure:

    • Synthesize a series of ortho-substituted aryl sulfonyl fluorides (e.g., with -CH₃, -Cl, -OCH₃, -NO₂, -CF₃ substituents) from the corresponding commercially available sulfonyl chlorides or sulfonic acids.

    • Purify each compound to >98% purity, as determined by ¹H NMR, ¹⁹F NMR, and LC-MS.

    • Thoroughly dry the purified compounds to remove any residual moisture.

2. Preparation of Stock Solutions:

  • Rationale: The use of stock solutions ensures accurate and reproducible concentrations for each kinetic run.

  • Procedure:

    • Prepare a 0.2 M stock solution of each ortho-substituted aryl sulfonyl fluoride in a suitable deuterated solvent (e.g., CD₃CN).

    • Prepare a 0.2 M stock solution of a standard, non-sterically hindered phenol (e.g., 4-methoxyphenol) in the same deuterated solvent.

    • Prepare a 0.05 M stock solution of a suitable catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the same deuterated solvent.

    • Prepare a stock solution of an internal standard (e.g., trifluorotoluene) for quantitative NMR (qNMR) analysis.

3. NMR Reaction Monitoring:

  • Rationale: In-situ NMR monitoring provides real-time data on the consumption of reactants and the formation of products without the need for quenching and workup.[8][9][10]

  • Procedure:

    • In a clean, dry NMR tube, combine 250 µL of the aryl sulfonyl fluoride stock solution, 250 µL of the phenol stock solution, and 50 µL of the internal standard stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).

    • Acquire an initial ¹⁹F NMR spectrum (t=0) to confirm the starting material's chemical shift and integrity.

    • To initiate the reaction, inject 50 µL of the catalyst stock solution into the NMR tube and mix thoroughly but gently.

    • Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate and should be adjusted to capture the kinetic profile accurately.

Data Analysis and Interpretation
  • Integration and Concentration Calculation:

    • Process the time-resolved ¹⁹F NMR spectra.

    • For each spectrum, integrate the signal corresponding to the starting aryl sulfonyl fluoride and the signal for the product.

    • Using the internal standard, calculate the concentration of the starting material at each time point.

  • Kinetic Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the phenol is in large excess, or second-order).

  • Comparative Data Table:

    Ortho-SubstituentRate Constant (k) [M⁻¹s⁻¹]Half-life (t₁/₂) [s]Comments
    -H (Reference)ValueValueBaseline for comparison.
    -CH₃ValueValueMild steric hindrance expected.
    -ClValueValueInductive and steric effects.
    -OCH₃ValueValuePotential for H-bonding interactions.
    -NO₂ValueValueStrong electron-withdrawing effect.
    -CF₃ValueValueStrong inductive and steric effects.

Visualizing the Mechanistic Implications

The SuFEx reaction is proposed to proceed through a nucleophilic attack on the sulfur center. Steric hindrance from an ortho-substituent can distort the geometry of the transition state, thereby increasing its energy and slowing the reaction.

SuFEx_Mechanism cluster_transition_state Transition State R [Ortho-Substituted]-Ar-SO₂F TS [ [Ortho-Substituted]-Ar-S(O)₂F---Nu ]⁻ R->TS Nucleophilic Attack Nu Nu⁻ (Phenoxide) Nu->TS P [Ortho-Substituted]-Ar-SO₂-Nu TS->P Fluoride Elimination F F⁻ TS->F Steric_Hindrance Ortho-substituent increases the energy of the transition state. Steric_Hindrance->TS

Caption: The influence of ortho-substituents on the SuFEx transition state.

Conclusion: Towards Predictive SuFEx Chemistry

A systematic understanding of how ortho-substituents modulate SuFEx reaction rates is not merely an academic exercise. For the medicinal chemist, it informs the design of covalent inhibitors where the reactivity of the "warhead" must be finely tuned.[11] For the materials scientist, it allows for the rational design of polymers with specific properties derived from sterically demanding monomers.[12]

By adopting a standardized benchmarking protocol, the scientific community can build a robust and predictive model for SuFEx reactivity. The methodology outlined in this guide provides a clear and actionable path towards this goal, enabling researchers to harness the full potential of this remarkable click reaction.

References

  • Smedley, C. J., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. Angewandte Chemie International Edition, 61(6), e202112375. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Liang, D.-D., et al. (2020). Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Angewandte Chemie International Edition, 59(19), 7494-7500. [Link]

  • Barrow, A. S., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(5), nwad072. [Link]

  • Request PDF. (2025). Alkyl (Het)Arylsulfones from SuFEx Reagents via Photochemical S-F Bond Activation. ResearchGate. [Link]

  • Request PDF. (n.d.). SuFEx Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. ResearchGate. [Link]

  • Giel, M.-C., et al. (2017). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Angewandte Chemie International Edition, 56(34), 9990-9994. [Link]

  • Hansen, M. B., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 2(10), 2266-2275. [Link]

  • Request PDF. (2018). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. ResearchGate. [Link]

  • Scribd. (n.d.). Hammett Plot | PDF | Acid Dissociation Constant | Analytical Chemistry. [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. [Link]

  • van der Ham, A., et al. (2025). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. Chemistry – A European Journal. [Link]

  • Barrow, A. S., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • ResearchGate. (n.d.). Alkyl (top) and aryl (bottom) sulfonyl fluorides made from sulfonic... | Download Scientific Diagram. [Link]

  • Willis, M. C. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 5(2), 112-127. [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. [Link]

  • Bruker. (2016). Kinetic Profiling by NMR. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • Urban, P., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 97(29), 10816-10823. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-benzenesulfonylfluoride: Proper Disposal &amp; Handling Procedures

[1][2] Executive Summary: The "SuFEx" Paradox Immediate Directive: Do NOT dispose of 2-Methoxy-benzenesulfonylfluoride (MBSF) via sanitary sewer or trash. Primary Disposal Route: High-Temperature Incineration (Halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "SuFEx" Paradox

Immediate Directive: Do NOT dispose of 2-Methoxy-benzenesulfonylfluoride (MBSF) via sanitary sewer or trash. Primary Disposal Route: High-Temperature Incineration (Halogenated Waste Stream).

As a Senior Application Scientist, I must highlight a critical safety paradox inherent to this chemical. MBSF is a reagent used in SuFEx (Sulfur-Fluoride Exchange) click chemistry. It is chemically designed to be stable in aqueous conditions and resist hydrolysis until activated.

  • The Risk: Because it resists passive hydrolysis, simply "diluting it with water" will not deactivate it. It will persist in the water table.

  • The Hazard: When it eventually degrades or is subjected to combustion, it releases Hydrogen Fluoride (HF) and Fluoride ions (

    
    ), which are systemically toxic and corrosive.
    
Part 1: Hazard Assessment & Chemical Identity

Before handling waste, you must understand the specific stability profile of the sulfonyl fluoride (


) bond. Unlike sulfonyl chlorides (

), which hydrolyze rapidly, the fluoride variant is kinetically stable.
Table 1: Chemical Safety Profile
PropertySpecificationOperational Implication
CAS Number 59796-01-9Use for waste manifesting.[1][2]
Functional Group Sulfonyl Fluoride (

)
High Stability: Does not degrade instantly in water.
Primary Hazards Skin Corr.[3][1][4] 1B, Eye Dam. 1Causes irreversible tissue damage upon contact.
Hydrolysis Product

Generates Hydrofluoric Acid (bone-seeking poison).
RCRA Characteristic Corrosive (D002)Likely pH < 2 upon decomposition.[5]
Part 2: Disposal Decision Matrix

The following flowchart illustrates the decision logic for disposing of MBSF. Use this to determine whether to stream the waste for incineration or treat it in-lab (only recommended for spills/residues).

MBSF_Disposal Start Waste Source: 2-Methoxy-benzenesulfonylfluoride Condition Is the waste Bulk/Pure or Trace Residue? Start->Condition Path_Bulk BULK / PURE / CONCENTRATED SOLUTION Condition->Path_Bulk > 5 mL / Pure Solid Path_Trace TRACE RESIDUE / GLASSWARE / SPILL Condition->Path_Trace < 5 mL / Contaminated Wipes Step_Segregate Segregate into HDPE container Label: 'Halogenated Organic - Toxic' Path_Bulk->Step_Segregate Action_Quench SECONDARY ROUTE: Chemical Quench (Base Hydrolysis + Calcium Precip) Path_Trace->Action_Quench Action_Incinerate PRIMARY ROUTE: Halogenated Waste Stream (High-Temp Incineration) Step_Base Treat with 1M NaOH (pH > 12) Stir > 12 Hours Action_Quench->Step_Base Step_Segregate->Action_Incinerate Step_Calc Add Excess CaCl2 (Precipitate Fluoride as CaF2) Step_Base->Step_Calc Final_Disp Filter Solids -> Trash Filtrate -> Aqueous Waste Step_Calc->Final_Disp

Figure 1: Decision matrix for MBSF disposal. Note that bulk waste should always be incinerated to minimize HF exposure risks in the laboratory.

Part 3: Detailed Operating Procedures (SOPs)
Protocol A: Commercial Waste Stream (Recommended)

For: Pure solids, reaction mixtures, and stock solutions.

The Logic: Commercial incinerators are equipped with scrubbers to capture HF gas generated during combustion. Your fume hood is not.

  • Container Selection: Use HDPE (High-Density Polyethylene) containers. Avoid glass if the waste is already acidic/wet, as generated HF can etch glass.

  • Segregation: Do not mix with oxidizers or strong acids.[6]

  • Labeling:

    • Chemical Name: 2-Methoxy-benzenesulfonylfluoride.

    • Hazard Class: Corrosive (8).

    • Critical Tag: "Contains Organic Fluoride – DO NOT MIX WITH ACID."

  • Storage: Store in a secondary containment tray until pickup.

Protocol B: In-Lab Quenching (Spills & Glassware Only)

For: Cleaning glassware, small spills, or deactivating syringe needles.

The Logic: Sulfonyl fluorides require a nucleophilic attack (OH-) to break the S-F bond. This releases Fluoride ions (


). To prevent leaching toxic fluoride into the water system, we use Calcium (

) to lock it up as Calcium Fluoride (

), which is insoluble and inert.

Reagents Required:

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Saturated Calcium Chloride (

    
    ) solution.
    
  • pH strips.

Step-by-Step:

  • Dissolution: Dissolve the residue in a small amount of acetone or DMSO if it is not already in solution.

  • Hydrolysis (The Attack): Add 1 M NaOH slowly.

    • Ratio: Use at least 10 equivalents of base to substrate.

    • Reaction:

      
      
      
    • Time: Stir for 12–24 hours . The methoxy group creates steric and electronic effects that may slow down hydrolysis compared to unsubstituted variants.

  • Fluoride Sequestration: Add excess saturated

    
     solution.
    
    • Observation: Look for a fine white precipitate (

      
      ).
      
  • Verification: Check pH. It should remain basic (>10).

  • Filtration: Filter the solid precipitate.

    • Solid: Dispose of as solid chemical waste (low hazard).

    • Liquid: The filtrate (now free of active sulfonyl fluoride and bulk

      
      ) can be neutralized to pH 7 and disposed of via aqueous waste streams (consult local EHS).
      
Part 4: Emergency Spill Response

If 2-Methoxy-benzenesulfonylfluoride is spilled outside a fume hood:

  • Evacuate: The powder is corrosive to the respiratory tract.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, N95 or respirator is required.

  • Dry Clean-up: Do not wet the powder initially (avoids HF generation on the floor).

    • Cover with dry sand or Vermiculite.[7]

    • Scoop into a wide-mouth HDPE jar.

  • Surface Decontamination:

    • Wipe the area with a saturated Sodium Bicarbonate (

      
      )  solution. This neutralizes any trace HF generated by ambient moisture.
      
References
  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: 2-Methoxybenzenesulfonyl fluoride. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Sulfonyl Fluoride Reagents. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: D002 (Corrosivity).[5] Retrieved from

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Demonstrates stability of S-F bond). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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